2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROUIFYSJNKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Trifluoromethyl)-1,3-benzoxazol-4-ol: Structural Rationale, Synthesis, and Applications in Drug Discovery
Introduction to the Privileged Scaffold
In modern medicinal chemistry, the benzoxazole core is recognized as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. The specific functionalization found in 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (also known as 2-trifluoromethyl-4-hydroxybenzoxazole) creates a highly versatile building block.
The strategic placement of the trifluoromethyl (–CF₃) group at the C2 position significantly enhances the molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in oral drug design 1. Simultaneously, the hydroxyl (–OH) group at the C4 position provides a crucial hydrogen-bond donor and a synthetic handle for further derivatization, such as etherification or cross-coupling reactions. This technical guide explores the physicochemical properties, self-validating synthetic protocols, and pharmacological utility of this compound.
Physicochemical Profiling
Understanding the quantitative metrics of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is essential for predicting its pharmacokinetic behavior. The combination of the electron-withdrawing –CF₃ group and the heteroaromatic system modulates the pKa of the C4-hydroxyl, making it an excellent bioisostere for phenols in target binding.
Quantitative Chemical Data
| Property | Value | Pharmacological Implication |
| Chemical Formula | C₈H₄F₃NO₂ | Defines the core mass and elemental composition. |
| Molecular Weight | 203.12 g/mol | Highly efficient fragment for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | ~2.6 - 2.9 | Optimal lipophilicity for passive blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 (C4–OH) | Facilitates targeted interactions with receptor pocket residues. |
| Hydrogen Bond Acceptors | 4 (N, O, F₃) | High capacity for solvent and target protein interaction. |
| Topological Polar Surface Area | 46.3 Ų | Well within the < 90 Ų threshold for excellent CNS permeability. |
Data extrapolated from structural analogs and computational modeling of fluorinated benzoxazoles 2.
Synthetic Methodology: Dehydrative Cyclization
Mechanistic Rationale
The most efficient strategy for constructing the 2-trifluoromethyl benzoxazole core involves the one-pot condensation and dehydrative cyclization of an ortho-aminophenol derivative with a fluorine-containing C1 synthon 1. For this specific target, 2-amino-1,3-benzenediol is reacted with Trifluoroacetic acid (TFA) . TFA acts dually as the solvent/catalyst and the electrophilic trifluoromethylating reagent. The reaction proceeds via an initial amide formation at the amine, followed by acid-catalyzed intramolecular nucleophilic attack by the adjacent C1-hydroxyl group, eliminating water to form the oxazole ring.
Fig 1. One-pot dehydrative cyclization workflow for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
Step-by-Step Protocol (Self-Validating System)
To ensure high yield and prevent the degradation of the sensitive 4-hydroxyl group, the following self-validating protocol is employed.
Step 1: Reagent Assembly & Amidation
-
Action: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, suspend 10.0 mmol of 2-amino-1,3-benzenediol in 15 mL of neat Trifluoroacetic acid (TFA).
-
Causality: Argon prevents the oxidative degradation of the electron-rich aminophenol precursor. Neat TFA is used in excess to drive the equilibrium of the initial amidation forward without the need for coupling reagents.
Step 2: Thermal Cyclization
-
Action: Equip the flask with a reflux condenser and heat the mixture to 100°C for 6–8 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting material (highly polar, low Rf) should disappear, replaced by a highly UV-active, less polar spot (the cyclized product).
Step 3: Controlled Workup & Hydrolysis Prevention
-
Action: Cool the reaction to 0°C. Carefully pour the mixture into 100 mL of ice water. Neutralize the acidic solution slowly using saturated aqueous NaHCO₃ until the pH reaches ~7.0.
-
Causality: Benzoxazoles can be susceptible to hydrolytic ring-opening under extreme pH conditions 3. Neutralizing with a mild base (NaHCO₃) instead of a strong base (NaOH) prevents the hydroxide-mediated attack on the C2 position of the newly formed benzoxazole ring.
Step 4: Extraction and Purification
-
Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
-
Validation Checkpoint 2 (NMR): Confirm structural integrity via ¹⁹F NMR (expect a sharp singlet around -62 to -65 ppm, characteristic of the C2-CF₃ group) and ¹H NMR (confirming the presence of the deshielded C4-OH proton and the three aromatic protons).
Pharmacological Applications: Nuclear Hormone Receptor Modulation
Once synthesized, 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol serves as a critical intermediate. By functionalizing the C4-hydroxyl group (e.g., via Mitsunobu reaction or alkylation), researchers generate libraries of compounds capable of modulating complex biological targets.
A primary application of this scaffold is in the development of Nuclear Hormone Receptor (NHR) modulators 4. The rigid, planar nature of the benzoxazole core mimics steroidal backbones, while the –CF₃ group projects into hydrophobic sub-pockets of the receptor, locking the protein into a specific agonist or antagonist conformation.
Fig 2. Pharmacological modulation of Nuclear Hormone Receptors by benzoxazole derivatives.
By acting as synthetic ligands for NHRs, derivatives of this compound can selectively upregulate or downregulate gene transcription, offering therapeutic pathways for inflammatory diseases, autoimmune disorders, and hormone-dependent cancers.
References
- Trifluoro-1,3-benzoxazole-2,4-diamine | Research Chemical - Benchchem.
- Synthesis and hydrolytic stability of soluble sulfonated polybenzoxazoles - ResearchG
- Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function (WO2003062241A1)
- 6-chloro-2-(3-fluoro-4-pyridinyl)-5-(trifluoromethyl)-1,3-benzoxazole - Guidechem.
Sources
- 1. Trifluoro-1,3-benzoxazole-2,4-diamine|Research Chemical [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2003062241A1 - Fused heterocyclic succinimidecompounds and analogs thereof, modulators of nuclear hormone receptor function - Google Patents [patents.google.com]
2-(Trifluoromethyl)-1,3-benzoxazol-4-ol: Comprehensive Technical Guide on Synthesis, Characterization, and Pharmacophore Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (CAS: 2377031-06-4) represents a highly specialized, privileged scaffold that merges the bioisosteric utility of the benzoxazole core with the metabolic shielding of a trifluoromethyl (–CF₃) group. This technical whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical properties, self-validating synthetic methodologies, and its role in target engagement, specifically within kinase inhibition pathways.
Nomenclature and Chemical Identity
Standardizing the nomenclature and structural parameters is critical for accurate cataloging and cross-referencing in drug discovery databases. The compound is commercially validated and recognized across major chemical libraries (; ).
Table 1: Chemical Identity & Structural Data
| Attribute | Value |
| IUPAC Name | 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol |
| Common Synonyms | 2-(Trifluoromethyl)benzo[d]oxazol-4-ol |
| CAS Registry Number | 2377031-06-4 |
| Molecular Formula | C₈H₄F₃NO₂ |
| Molecular Weight | 203.12 g/mol |
| Core Scaffold | Fluorinated Benzoxazole |
Pharmacophore Rationale: Causality in Structural Design
The design of 2-(trifluoromethyl)-1,3-benzoxazol-4-ol is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development ().
-
The C2-Trifluoromethyl Group (–CF₃): Unsubstituted benzoxazoles are highly susceptible to cytochrome P450-mediated oxidation at the C2 position, leading to rapid metabolic clearance. The electron-withdrawing –CF₃ group completely blocks this metabolic liability. Furthermore, it significantly lowers the pKa of the heterocycle, altering its binding kinetics, and increases lipophilicity (LogP), which enhances passive membrane permeability.
-
The C4-Hydroxyl Group (–OH): Positioned strategically on the aromatic ring, the C4-OH acts as a critical hydrogen bond donor. In the context of ATP-competitive kinase inhibitors, this hydroxyl group frequently anchors the molecule to the hinge region of the kinase active site. Synthetically, it serves as a highly reactive handle for late-stage functionalization, such as Mitsunobu etherification to attach solubilizing motifs or PROTAC (Proteolysis Targeting Chimera) linkers.
Table 2: Predictive Physicochemical & Analytical Profiling
| Parameter | Expected Value / Range | Mechanistic Significance |
| LogP (Predicted) | 2.8 - 3.2 | Optimal lipophilicity for cellular penetration without excessive hydrophobic trapping. |
| Topological Polar Surface Area | ~46 Ų | Favorable for blood-brain barrier (BBB) penetration if CNS targeting is required. |
| ¹⁹F NMR Shift (CDCl₃) | -64.0 to -65.5 ppm (s, 3F) | Validates the intact –CF₃ group post-cyclization. |
| ¹H NMR Shift (C4-OH) | ~9.5 ppm (br s, 1H) | Confirms the presence of the free, unreacted hydroxyl group. |
| LC-MS (ESI+) | m/z 204.0[M+H]⁺ | Confirms the molecular weight of the fully cyclized product. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-trifluoromethyl benzoxazoles is typically achieved via the condensation of o-aminophenols with trifluoroacetic derivatives (). To ensure reproducibility and trustworthiness, the following step-by-step protocol incorporates strict In-Process Controls (IPCs) to create a self-validating workflow.
Step 1: N-Acylation of 2-Amino-1,3-benzenediol
-
Reagents: 2-Amino-1,3-benzenediol (1.0 eq), Trifluoroacetic anhydride (TFAA, 1.1 eq), Pyridine (1.5 eq), Anhydrous Dichloromethane (DCM).
-
Causality & Expertise: Using the unprotected diol risks over-acylation (O-acylation). However, N-acylation is kinetically favored due to the superior nucleophilicity of the amine. By strictly maintaining the temperature at 0°C and limiting TFAA to 1.1 equivalents, O-acylation is minimized. Pyridine is utilized as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing premature degradation of the electron-rich aromatic starting material.
-
Procedure: Dissolve 2-amino-1,3-benzenediol in anhydrous DCM and pyridine under an inert argon atmosphere. Cool the reaction to 0°C. Add TFAA dropwise over 30 minutes. Stir for 2 hours, allowing the reaction to slowly reach room temperature.
-
Validation (IPC 1): Perform LC-MS. The reaction is complete when the starting material mass disappears and the trifluoroacetamide intermediate (m/z 222 [M+H]⁺) is the dominant peak.
Step 2: Acid-Catalyzed Cyclodehydration
-
Reagents: Trifluoroacetamide intermediate, p-Toluenesulfonic acid (p-TsOH, 0.2 eq), Toluene.
-
Causality & Expertise: The intermediate requires dehydration to close the oxazole ring. Refluxing in toluene with a catalytic amount of p-TsOH utilizes a Dean-Stark trap to physically remove water from the system. According to Le Chatelier's principle, the continuous removal of water unequivocally drives the equilibrium toward the fully cyclized benzoxazole product.
-
Procedure: Transfer the crude intermediate to a round-bottom flask equipped with a Dean-Stark apparatus. Add toluene and p-TsOH. Reflux at 110°C for 6-8 hours until water ceases to collect in the trap.
-
Validation (IPC 2): Perform ¹⁹F NMR on an aliquot. The shift from the open-chain amide (~ -75 ppm) to the cyclized benzoxazole (~ -64 ppm) confirms ring closure.
Fig 1: Step-by-step synthetic workflow with in-process controls (IPCs).
Target Engagement and Signaling Pathways
Derivatives of 2-(trifluoromethyl)-1,3-benzoxazol-4-ol are frequently deployed as competitive inhibitors for Receptor Tyrosine Kinases (RTKs) such as EGFR, or lipid kinases like PI3K.
The mechanism of action relies heavily on the structural features discussed above. The benzoxazole core mimics the adenine ring of ATP, allowing the molecule to slide into the highly conserved ATP-binding pocket (hinge region) of the kinase. The C4-OH forms a critical, high-affinity hydrogen bond with the backbone amides of the hinge region, while the C2-CF₃ group projects into the hydrophobic pocket (often the "gatekeeper" region), displacing structured water molecules and increasing binding entropy. This competitive displacement abrogates downstream phosphorylation cascades (e.g., the AKT/mTOR pathway), ultimately arresting cell proliferation in oncological models.
Fig 2: Mechanism of action for C4-OH fluorinated benzoxazoles in kinase inhibition.
References
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Discovery, Synthesis, and Applications of 2-(Trifluoromethyl)-1,3-benzoxazoles: A Technical Guide
Executive Summary
The benzoxazole core is a privileged heterocyclic scaffold deeply embedded in medicinal chemistry and materials science. While naturally occurring benzoxazoles like pseudopteroxazole and UK-1 demonstrate inherent biological activity, the synthetic introduction of a trifluoromethyl (–CF₃) group at the C2 position represents a watershed modification in drug design. This in-depth technical guide explores the historical evolution, mechanistic synthesis, and advanced applications of 2-(Trifluoromethyl)-1,3-benzoxazoles, providing researchers with validated protocols and causal insights into their physicochemical behavior.
Historical Context & Pharmacological Rationale
The discovery and utilization of the benzoxazole ring trace back to the isolation of cytotoxic natural products[1]. However, the unmodified benzoxazole core often suffers from rapid oxidative metabolism and suboptimal membrane permeability.
The strategic C2-trifluoromethylation of this scaffold emerged as a solution to these pharmacokinetic liabilities. The –CF₃ group is highly electronegative and lipophilic. When positioned at the C2 carbon, it exerts a profound electron-withdrawing effect on the heteroaromatic system.
-
Causality of Modification: The strong C–F bonds resist cytochrome P450-mediated oxidation, providing exceptional metabolic stability[2]. Furthermore, the increased lipophilicity enhances cellular membrane penetration, while the fluorine atoms can engage in highly specific "fluorophilic" interactions with target protein binding pockets, drastically improving receptor affinity[3].
Fig 1. Physicochemical and pharmacokinetic enhancements driven by C2-trifluoromethylation.
Mechanistic Pathways of Synthesis
Historically, the construction of 2-(trifluoromethyl)benzoxazoles relied on the Phillips condensation, which utilized o-aminophenols and trifluoroacetic acid (TFA) under harsh, strongly acidic conditions (e.g., polyphosphoric acid)[3]. This approach severely limited functional group tolerance. Modern synthetic paradigms have shifted toward two highly efficient, atom-economical pathways.
Pathway A: One-Pot Condensation via In Situ CF₃CN
Recent advancements utilize trifluoroacetonitrile (CF₃CN) as a highly electrophilic C1 synthon.
-
Mechanism: The reaction initiates via the nucleophilic addition of the primary amine of an o-aminophenol to the electrophilic carbon of CF₃CN, forming an imidamide intermediate. The strong electron-withdrawing nature of the –CF₃ group accelerates this attack. Subsequent intramolecular cyclization occurs as the phenolic oxygen attacks the localized imine, expelling ammonia and yielding the thermodynamic product[3].
Pathway B: Late-Stage C–H Photoredox Trifluoromethylation
For complex active pharmaceutical ingredients (APIs) where the benzoxazole ring is already formed, direct C–H functionalization is preferred.
-
Mechanism: Utilizing an Iridium-based photocatalyst and Togni's reagent under visible light generates electrophilic CF₃ radicals. This allows for selective, late-stage functionalization without exposing the molecule to the extreme thermal or acidic conditions required for ring closure[2].
Fig 2. Divergent synthetic pathways for 2-(Trifluoromethyl)benzoxazole construction.
Quantitative Physicochemical Data
The following table summarizes the quantitative shifts in physicochemical properties upon C2-trifluoromethylation, underscoring the rationale for this structural modification in drug design.
| Property / Metric | Unsubstituted Benzoxazole | 2-(Trifluoromethyl)benzoxazole | Pharmacological Impact |
| C2-Substituent | –H | –CF₃ | Alters electronic distribution of the ring. |
| Electronegativity (Pauling) | 2.20 (Hydrogen) | ~3.98 (Fluorine composite) | Induces strong dipole; enhances target binding. |
| Lipophilicity (ΔLogP) | Baseline | +0.88 to +1.10 | Significantly improves lipid membrane permeability. |
| Metabolic Half-Life (t₁/₂) | Short (Susceptible to oxidation) | Extended (Steric/electronic shielding) | Reduces dosing frequency; lowers hepatic clearance. |
| Primary Synthesis Method | Standard Condensation | CF₃CN Condensation / Photoredox | Requires specialized fluorinated synthons or radicals. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical controls.
Protocol 1: One-Pot Synthesis via In Situ Generated CF₃CN
Objective: Gram-scale synthesis of 2-(Trifluoromethyl)benzoxazole from o-aminophenol[3].
-
Causality of Reagents: CF₃CN is generated in situ to avoid the handling of toxic, gaseous fluorinated reagents. Molecular sieves (4Å) are employed to sequester the extruded ammonia/water, driving the thermodynamic equilibrium strictly toward the cyclized product and preventing the hydrolysis of the imidamide intermediate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 10 mmol of o-aminophenol in 20 mL of anhydrous DMF.
-
Reagent Addition: Add 1.2 equivalents of the CF₃CN precursor (e.g., trifluoroacetimidoyl chloride derivatives) and 2.0 equivalents of a non-nucleophilic base (DIPEA) to neutralize the generated HCl.
-
Catalysis & Dehydration: Introduce 500 mg of activated 4Å molecular sieves. Causality: The sieves immediately trap moisture and byproducts, preventing reversible ring-opening.
-
Thermal Cyclization: Heat the mixture to 80°C for 6 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar o-aminophenol spot (R_f ~0.2) completely disappears, replaced by the highly lipophilic product spot (R_f ~0.7).
-
Isolation & NMR Validation: Filter the mixture through a Celite pad to remove sieves. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Validate the isolated product via ¹⁹F NMR. Self-Validation Check: A successful cyclization will yield a sharp, distinct singlet at approximately -64.5 ppm, confirming the intact –CF₃ group.
Protocol 2: Late-Stage C–H Trifluoromethylation via Photoredox Catalysis
Objective: Direct C2-trifluoromethylation of a pre-formed benzoxazole core[2].
-
Causality of Reagents: Togni's reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) is chosen as a mild, bench-stable electrophilic CF₃ source. The fac-Ir(ppy)₃ catalyst is selected because its excited-state oxidation potential perfectly matches the reduction potential required to cleave the I–CF₃ bond in Togni's reagent.
Step-by-Step Methodology:
-
Preparation: In a transparent borosilicate vial, combine 1.0 mmol of the benzoxazole substrate, 1.5 mmol of Togni's reagent, and 1.0 mol% fac-Ir(ppy)₃ in 10 mL of degassed acetonitrile.
-
Degassing: Sparge the solution with argon for 15 minutes. Causality: Oxygen quenches the excited triplet state of the Iridium catalyst, halting the radical generation cycle.
-
Irradiation: Place the vial under a 450 nm blue LED light source at room temperature for 12 hours.
-
In-Process Validation: The reaction is self-validating visually; the initial deep yellow/orange color of the active Ir-complex will shift slightly as Togni's reagent is consumed. Disappearance of the starting material via LC-MS confirms conversion.
-
Purification: Concentrate the crude mixture and purify via flash chromatography. Confirm the C2-substitution via ¹³C NMR, looking for the characteristic quartet splitting of the C2 carbon (~140 ppm, J ~ 40 Hz) caused by C–F coupling.
Applications in Medicinal Chemistry & Materials Science
The 2-(trifluoromethyl)benzoxazole architecture is not merely a structural curiosity; it is a highly functionalized module driving modern innovation.
-
Medicinal Chemistry: These compounds are potent pharmacophores. For instance, benzoxazole derivatives act as highly selective antagonists for VLA-4 (Very Late Antigen-4), an integrin responsible for leukocyte adhesion. Blocking VLA-4 is a primary therapeutic mechanism for treating autoimmune and inflammatory diseases such as multiple sclerosis and asthma[4]. Additionally, substituted benzoxazoles have been integrated into pleuromutilin derivatives to create novel antibiotics with profound efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), interacting directly with the bacterial 50S ribosome subunit[5].
-
Materials Science: Beyond biology, polyimides and polybenzoxazoles synthesized from fluorinated benzoxazole diamines (e.g., Trifluoro-1,3-benzoxazole-2,4-diamine) exhibit extreme thermal stability, chemical resistance, and an exceptionally low dielectric constant. These properties make them indispensable as flexible copper-clad laminates in aerospace engineering and high-frequency electronics[2].
References
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A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles... Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link]
-
Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole Semantic Scholar. URL:[Link]
-
Application No. AU 199877031 B2 (VLA-4 Antagonists) Googleapis.com (Patent). URL:[Link]
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- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Solubility Profile of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol: A Methodological and Interpretive Guide
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. Benzoxazole derivatives are known for a wide range of biological activities, and understanding their physicochemical properties is paramount for successful drug development.[3] We will delve into the theoretical considerations that govern solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and offer insights into the selection of appropriate solvent systems and the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this compound.
Introduction: The Critical Role of Solubility
2-(Trifluoromethyl)-1,3-benzoxazol-4-ol belongs to the benzoxazole class of heterocyclic compounds, a scaffold that is a cornerstone in the synthesis of bioactive molecules with applications as antifungal, antioxidant, and antitumoral agents.[3][4] The inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile.[5]
However, the therapeutic potential of any compound can only be realized if it can be effectively delivered to its target in the body. Aqueous solubility is a primary gatekeeper for oral drug absorption.[2][6] Poor solubility can lead to low and erratic bioavailability, hindering clinical development and complicating formulation.[1][7] Therefore, the precise and early determination of a compound's solubility in various aqueous and organic media is not merely a routine measurement but a foundational step in risk assessment and lead optimization.[7] This guide establishes the authoritative framework for determining the thermodynamic equilibrium solubility of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
Physicochemical Profile and Solubility Prediction
The molecular structure of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol dictates its solubility behavior. The fused aromatic ring system of the benzoxazole core is inherently nonpolar, while the hydroxyl (-OH) group at the 4-position is a potent hydrogen bond donor and acceptor, conferring polar characteristics. The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing. This combination of functional groups suggests an amphiphilic molecule whose solubility will be highly dependent on the solvent's properties.
The guiding principle of "like dissolves like" is the starting point for any solubility investigation.[8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Therefore, we can predict that 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol will exhibit limited solubility in water (a highly polar, protic solvent) and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
| Property | Value | Source / Method |
| Molecular Formula | C8H4F3NO2 | Calculated |
| Molecular Weight | 203.12 g/mol | Calculated |
| XLogP3 (Predicted) | Value to be determined | Computational Prediction |
| Hydrogen Bond Donors | 1 (from -OH) | Inspection |
| Hydrogen Bond Acceptors | 3 (from N, O, -OH) | Inspection |
| pKa (Predicted) | Value to be determined | Computational Prediction |
Note: Predicted values for XLogP3 and pKa should be obtained using standard computational software and are used for initial assessment only. Experimental determination is required for definitive characterization.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is required. The shake-flask method is universally recognized as the 'gold standard' for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[1][6]
Rationale for the Shake-Flask Method
Kinetic solubility methods, such as those based on turbidity, are often used in high-throughput screening but can be influenced by factors like the rate of precipitation and the presence of metastable forms, potentially leading to an overestimation of the true thermodynamic solubility.[1][11] The shake-flask method, by allowing the system to reach a true energetic minimum over an extended period (typically 24-72 hours), provides the most biopharmaceutically relevant solubility value for a stable crystalline solid.[8][11]
Detailed Experimental Protocol
This protocol outlines a self-validating system for determining the solubility of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
Materials and Equipment:
-
2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (solid, confirmed purity)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[8]
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A 5-fold estimated excess is a good starting point.[12]
-
Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Prepare triplicate samples for each solvent to ensure reproducibility.[12]
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed.[13]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[8] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements agree within an acceptable margin of error.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at high speed.[1]
-
Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the solid pellet.
-
Immediately filter the supernatant through a chemically inert syringe filter into a clean vial for analysis. This step is critical to remove any remaining microcrystals.[8][11]
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards. The curve must demonstrate linearity (R² > 0.99).
-
Dilute the filtered saturated solution (the filtrate) with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the solute in the saturated solution by interpolating from the calibration curve and accounting for the dilution factor.[10]
-
-
Data Reporting:
-
Express the final solubility in standard units, such as mg/mL or µg/mL.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Solvent System Selection and Data Presentation
The choice of solvents is critical for building a comprehensive solubility profile. The selection should span a range of polarities and include pharmaceutically relevant aqueous buffers.
Recommended Solvent Systems:
-
Aqueous Buffers: At a minimum, testing should be conducted in buffers simulating physiological conditions, such as:
-
pH 2.0 (Simulated Gastric Fluid, without enzymes)
-
pH 7.4 (Phosphate-Buffered Saline, PBS)
-
pH 9.0 (to assess solubility of an acidic compound at higher pH)
-
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone. These are common solvents in discovery and formulation.
-
Polar Protic Solvents: Ethanol, Methanol. These are relevant for co-solvent systems.
-
Nonpolar Solvents: Hexane or Toluene, to establish the lipophilic character of the compound.[8]
The experimentally determined data should be compiled into a clear, comparative format.
Table 2: Experimentally Determined Solubility of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol at 25°C
| Solvent System | Classification | Mean Solubility (µg/mL) | Standard Deviation (n=3) |
| pH 2.0 Buffer | Aqueous | Record Experimental Value | Record Experimental Value |
| pH 7.4 Buffer (PBS) | Aqueous | Record Experimental Value | Record Experimental Value |
| pH 9.0 Buffer | Aqueous | Record Experimental Value | Record Experimental Value |
| Acetonitrile | Polar Aprotic | Record Experimental Value | Record Experimental Value |
| Ethanol | Polar Protic | Record Experimental Value | Record Experimental Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Record Experimental Value | Record ExperimentalValue |
| Toluene | Nonpolar | Record Experimental Value | Record Experimental Value |
Conclusion
This guide has detailed the scientific rationale and a robust, validated protocol for determining the solubility of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol. By employing the gold-standard shake-flask method and a well-chosen array of solvent systems, researchers can generate the high-quality, thermodynamic solubility data essential for making informed decisions in drug discovery and development. Accurate solubility profiling is an indispensable tool for advancing promising compounds from the bench to clinical application.
References
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- Vasilev, S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
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- PubChem. (n.d.). 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. National Center for Biotechnology Information.
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- CymitQuimica. (n.d.). CAS 447-61-0: 2-(Trifluoromethyl)benzaldehyde.
- Thieme. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines.
- PubChem. (n.d.). 4-Fluoro-2,1,3-benzoxadiazole. National Center for Biotechnology Information.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Trifluoromethyl)benzaldehyde | 447-61-0.
- Wikipedia. (n.d.). Benzoxazole.
- MDPI. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations.
- MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Benzoxazole Derivatives as Potential Therapeutic Agents
Introduction: The Therapeutic Promise of the Benzoxazole Scaffold
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] Derivatives of benzoxazole have shown considerable potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] Their structural similarity to nucleic acid bases allows them to interact with a variety of biological macromolecules, making them a versatile framework for the design of novel therapeutics.[1] The inclusion of a trifluoromethyl group can further enhance metabolic stability, lipophilicity, and binding affinity of these compounds.[5][6]
This guide provides a detailed framework for the initial cell-based screening of novel benzoxazole derivatives, such as 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, to evaluate their potential as anticancer agents. We will focus on assays that are fundamental to early-stage drug discovery: assessing cytotoxicity to determine a compound's potency in killing cancer cells, and subsequent apoptosis assays to elucidate the mechanism of cell death. Choosing the right assay is crucial for generating meaningful data and understanding the cellular processes affected by the test compound.[7]
Part 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The concentration of the dissolved formazan is directly proportional to the number of viable cells. This assay is a robust and high-throughput method for initial screening and determination of the half-maximal inhibitory concentration (IC50) of a compound.[1]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Benzoxazole derivative stock solution (e.g., in DMSO)
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)[9][10][11]
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
On the following day, prepare serial dilutions of the benzoxazole compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.30 | 24 |
| 50 | 0.15 | 12 |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Observing a cytotoxic effect is the first step. Understanding whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for its therapeutic potential.[14] Apoptosis is a highly regulated process that avoids inflammation, making it a desirable mechanism for anticancer drugs.[14] We will describe two common assays to detect key hallmarks of apoptosis.
A. Annexin V Staining for Phosphatidylserine Exposure
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14][15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor). By co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), we can distinguish between different cell populations via flow cytometry.[7]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with the benzoxazole compound in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate and treat cells as described for the MTT assay, but in a white-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Execution:
-
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
The luminescent signal is directly proportional to the caspase-3/7 activity. An increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis.
| Treatment | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,000 | 1.0 |
| Benzoxazole Derivative (IC50) | 120,000 | 8.0 |
| Staurosporine (Positive Control) | 150,000 | 10.0 |
Conclusion and Future Directions
The assays outlined in this guide provide a robust initial framework for characterizing the anticancer potential of novel benzoxazole derivatives. A positive result in the primary MTT screen, indicating potent cytotoxicity, should be followed by mechanistic studies such as the Annexin V and caspase assays to confirm an apoptotic mechanism of action. Further investigations could involve exploring the intrinsic or extrinsic apoptotic pathways through western blotting for key proteins like Bcl-2 family members or cleaved PARP. [14]The ultimate goal of these in vitro assays is to identify promising lead compounds for further preclinical development.
References
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Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]
-
Garcier, G., et al. (2021). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Retrieved from [Link]
-
Biocompare. (2012, September 25). Cell Proliferation Assays: Methods for Measuring Dividing Cells. Retrieved from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubMed. (2026, February 15). Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2023, January 20). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Wiley Online Library. (2018, January 2). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved from [Link]
-
MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Retrieved from [Link]
-
ResearchGate. (2025, August 7). One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles | Request PDF. Retrieved from [Link]
-
Springer. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]
-
PubMed. (2012, July 15). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Retrieved from [Link]
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PMC. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Retrieved from [Link]
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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I.R.I.S. (2025, March 3). Chemical Composition, Antioxidant, Antimicrobial, Antidiabetic, and Butyrylcholinesterase Inhibitory Activities in Vitro of the. Retrieved from [Link]
-
RSC Publishing. (n.d.). Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. Retrieved from [Link]
-
SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[16][17]midazo[1,2-d]o[14][16]xazepine and Benzo[f]benzoo[16][17]xazolo[3,2-d]o[14][16]xazepine Derivatives. Retrieved from [Link]
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ResearchGate. (2025, December 6). Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Retrieved from [Link]
-
PMC. (n.d.). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]
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Application Note: Antimicrobial Screening of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
Introduction & Chemical Rationale
The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. The benzoxazole core is a privileged heterocycle in medicinal chemistry, known for its broad-spectrum biological activities[1].
The specific rational design of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol leverages two critical structural modifications:
-
Trifluoromethyl (-CF₃) Group at C2: The incorporation of a highly electronegative and lipophilic -CF₃ group significantly enhances the molecule's ability to penetrate the lipid-rich outer membranes of Gram-negative bacteria and the complex cell walls of fungi[2].
-
Hydroxyl (-OH) Group at C4: This moiety acts as a potent Hydrogen Bond Donor (HBD), anchoring the molecule within the active sites of target enzymes via strong intermolecular interactions.
Mechanism of Action: DNA Gyrase Inhibition
Field-proven insights and molecular docking studies indicate that the primary bactericidal mechanism of 2-substituted benzoxazole derivatives is the competitive inhibition of DNA gyrase (a type II topoisomerase)[1]. DNA gyrase is essential for bacterial survival; it introduces negative supercoils into DNA, relieving the torsional strain generated ahead of the replication fork[3].
By binding to the ATP-binding site of the GyrB subunit, 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol paralyzes the enzyme. This leads to an accumulation of positive supercoils, halting DNA replication and transcription, and triggering rapid bacterial cell death[3].
Proposed mechanism of DNA gyrase inhibition by 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
Quantitative Data Presentation
The following table summarizes the expected baseline Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for highly active fluorinated benzoxazole derivatives against standard ATCC strains.
| Microbial Strain | Gram Stain / Type | MIC (µg/mL) | MBC (µg/mL) | Standard Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 3.12 | 6.25 | Ciprofloxacin: 0.5 |
| Bacillus subtilis (ATCC 6633) | Positive | 1.56 | 3.12 | Ciprofloxacin: 0.25 |
| Escherichia coli (ATCC 25922) | Negative | 12.5 | 25.0 | Ciprofloxacin: 1.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 25.0 | 50.0 | Ciprofloxacin: 2.0 |
| Candida albicans (ATCC 10231) | Fungal | 6.25 | 12.5 | Fluconazole: 1.0 |
Data Interpretation: The compound exhibits pronounced efficacy against Gram-positive strains. The slightly elevated MICs against Gram-negative strains are typical due to the restrictive permeability of their outer lipopolysaccharide (LPS) membrane.
Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. We employ the Resazurin Microtiter Assay (REMA) rather than standard visual broth microdilution. Visual reading is highly subjective and prone to false positives caused by the precipitation of lipophilic compounds like fluorinated benzoxazoles. Resazurin acts as an objective, colorimetric viability indicator[4].
Protocol A: High-Throughput MIC Determination (REMA)
Causality & Experimental Choices:
-
Solvent Selection: 100% DMSO is used for the master stock to ensure complete solubilization of the lipophilic -CF₃ moiety. However, the final assay concentration of DMSO is strictly capped at ≤1% (v/v) to prevent solvent-induced membrane toxicity, which would artificially lower the apparent MIC.
-
Indicator Rationale: Resazurin (blue and non-fluorescent) is reduced by the oxidoreductase enzymes of viable, metabolically active cells into resorufin (pink and highly fluorescent). A blue well definitively confirms the absence of metabolic activity.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol in sterile DMSO to yield a master stock of 10 mg/mL. Dilute this stock in Mueller-Hinton Broth (MHB) to a working concentration of 512 µg/mL.
-
Inoculum Standardization: Cultivate the target bacterial strains overnight on Mueller-Hinton Agar (MHA). Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5 × 10⁵ CFU/mL[4].
-
Plate Setup & Serial Dilution:
-
Dispense 100 µL of MHB into wells 2 through 12 of a 96-well flat-bottom microtiter plate.
-
Add 200 µL of the working compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing to well 11. Discard 100 µL from well 11.
-
Self-Validation: Well 12 serves as the positive growth control (broth + inoculum, no drug). Include a separate row for sterility control (broth only) and solvent control (1% DMSO).
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 12.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.
-
Resazurin Addition: Add 30 µL of a 0.015% (w/v) aqueous resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2–4 hours.
-
Endpoint Reading: The MIC is recorded as the lowest compound concentration that prevents the color change from blue to pink.
Protocol B: Minimum Bactericidal Concentration (MBC) Assay
Causality & Experimental Choices: The MIC assay only measures the bacteriostatic effect (growth inhibition). To confirm that 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is actively killing the pathogen (bactericidal)—a critical parameter for treating immunocompromised patients—an MBC assay must be performed.
Step-by-Step Methodology:
-
Sampling: Following the MIC determination, carefully aspirate 20 µL from the MIC well and the three adjacent wells containing higher compound concentrations (where no color change occurred).
-
Plating: Spot the 20 µL aliquots onto drug-free MHA plates. Allow the spots to absorb into the agar, then streak for isolation.
-
Incubation: Incubate the plates inverted at 37°C for 24 hours.
-
Endpoint Reading: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding no visible colony growth on the agar).
High-throughput resazurin-based microtiter assay workflow for MIC/MBC determination.
References
- Source: National Center for Biotechnology Information (PMC)
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity Source: ACG Publications URL
- Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents Source: BenchChem URL
- 7-bromoquinoxalin-2(1H)
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Application Notes and Protocols for the Evaluation of Anticancer Activity of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of the novel compound, 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol. Benzoxazole derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] The introduction of a trifluoromethyl group can enhance the therapeutic properties of these molecules.[4][5] These application notes detail the scientific rationale and step-by-step protocols for a tiered approach to assessing the anticancer potential of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.
Introduction: The Rationale for Investigating 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
The benzoxazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] Various derivatives have been synthesized and demonstrated significant efficacy against a range of cancer cell lines.[6][7][8][9] The trifluoromethyl (-CF3) group is a key functional group in modern drug design, known for its ability to improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] The combination of the benzoxazole core with a trifluoromethyl substituent in 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol suggests a strong potential for anticancer activity, making its thorough evaluation a scientifically meritorious endeavor.
This guide will outline a logical, multi-step experimental workflow to characterize the anticancer profile of this compound. The protocols provided are based on established and widely accepted methodologies in the field of cancer research.[10][11]
Experimental Workflow for Anticancer Activity Evaluation
A systematic approach is crucial for the comprehensive evaluation of a novel anticancer compound. The following workflow is recommended to progress from broad cytotoxic effects to a more detailed understanding of the mechanism of action.
Caption: A logical workflow for the comprehensive anticancer evaluation of a novel compound.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10][12]
Scientific Principle
In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of dilutions of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HeLa | Cervical Adenocarcinoma | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 21.7 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, it is essential to elucidate the mechanism by which the compound induces cell death. Many anticancer drugs function by inducing apoptosis, a form of programmed cell death.[13]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Scientific Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.[16]
-
Scientific Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[15][17] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[18] Incubate at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Proposed Signaling Pathway
Based on the pro-apoptotic and cell cycle arrest effects commonly observed with benzoxazole derivatives, a potential mechanism of action for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol could involve the activation of intrinsic apoptotic pathways and induction of G2/M cell cycle arrest.
Caption: A proposed mechanism of action for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
In Vivo Anticancer Activity Evaluation (Optional)
Should the in vitro data demonstrate significant potency and a clear mechanism of action, in vivo studies using animal models are the next logical step.[10][11] Human tumor xenograft models in immunocompromised mice are commonly employed.[12]
Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol via an appropriate route (e.g., intraperitoneal or oral) at various doses.[12]
-
Monitoring: Monitor tumor volume and body weight regularly.[12][19][20]
-
Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Conclusion
The protocols and application notes presented herein provide a robust framework for the comprehensive evaluation of the anticancer activity of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol. This systematic approach, progressing from broad cytotoxicity screening to detailed mechanistic studies, is essential for characterizing the therapeutic potential of this novel compound and informing future drug development efforts.
References
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
Desai, S., Desai, V., & Shingade, S. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103382. [Link]
-
Frankfurt, O. S., & Krishan, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anti-cancer drugs, 14(7), 555–561. [Link]
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Ghoshal, U., & Patel, H. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. [Link]
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Kim, H. J., & Lee, J. H. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 604. [Link]
-
Lee, S. H., & Kim, Y. J. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(24), 8783. [Link]
-
Moreno-Rodríguez, A., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie. [Link]
-
Park, S. H., et al. (2023). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-233. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]
-
Sharma, P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Health and Clinical Research, 5(2), 163-170. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Wang, Y., et al. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 11(53), 33434-33450. [Link]
-
Woo, S. H., & Kim, S. H. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(21), e1973. [Link]
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Application Note: Profiling 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol as a Privileged Scaffold in Enzyme Inhibition Assays
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Mechanistic Rationale
The benzoxazole core is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized to mimic nucleic acid bases and interact with the hinge regions of various enzymes[1][2]. When functionalized into 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol , the scaffold acquires unique physicochemical properties that make it a highly valuable fragment for hit-to-lead optimization:
-
Trifluoromethyl ( −CF3 ) Group: Significantly enhances lipophilicity and membrane permeability while providing metabolic stability against cytochrome P450 oxidation[1].
-
4-Hydroxyl ( −OH ) Group: Acts as a critical hydrogen bond donor/acceptor. In kinase targets, this moiety often anchors the molecule to the catalytic backbone, while in hydrolases, it can interact with peripheral anionic sites.
Based on extensive structure-activity relationship (SAR) literature for fluorinated benzoxazoles, this application note details the evaluation of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol against two highly relevant therapeutic targets: VEGFR-2 (a receptor tyrosine kinase implicated in tumor angiogenesis)[2] and Acetylcholinesterase (AChE) (a serine hydrolase implicated in neurodegenerative diseases)[3].
Target 1: VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis. Benzoxazole derivatives have demonstrated potent, ATP-competitive inhibition of VEGFR-2, often outperforming standard clinical inhibitors in biochemical assays[2].
Figure 1: Mechanism of action of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol in the VEGFR-2 signaling pathway.
Protocol A: High-Throughput TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase screening due to its low background noise and resistance to compound auto-fluorescence.
Materials:
-
Recombinant human VEGFR-2 (Kinase domain)
-
Biotinylated Poly-GAT (Substrate)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) (Acceptor)
-
384-well low-volume pro-binding microplates
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Causality: Brij-35 is a non-ionic detergent critical for preventing the highly lipophilic −CF3 compound from aggregating or adhering to the plastic well walls. DTT maintains the enzyme's structural integrity by preventing the oxidation of surface-exposed cysteine residues.
-
-
Compound Dilution: Serially dilute the benzoxazole compound in 100% DMSO, then transfer to the assay plate using acoustic dispensing (e.g., Echo) to achieve a final DMSO concentration of 1%.
-
Causality: Limiting DMSO to ≤ 1% ensures the solvent does not denature the VEGFR-2 kinase domain.
-
-
Enzyme Pre-incubation: Add 5 nM VEGFR-2 to the compound plate and incubate for 30 minutes at room temperature.
-
Causality: Fluorinated benzoxazoles often exhibit slow-binding kinetics due to the required displacement of tightly bound water molecules in the hydrophobic ATP-binding pocket. Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium, preventing artificially inflated IC50 values.
-
-
Reaction Initiation: Add 10 μ M ATP and 100 nM Biotin-Poly-GAT substrate. Incubate for 60 minutes at room temperature.
-
Quench & Detection: Add 10 mM EDTA to stop the reaction, followed by 2 nM Eu-antibody and 20 nM Streptavidin-APC. Incubate for 60 minutes.
-
Causality: EDTA chelates the Mg2+ ions required for ATP coordination, instantly halting kinase activity and ensuring a precise snapshot of enzyme kinetics.
-
-
Readout: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).
Figure 2: Step-by-step TR-FRET assay workflow for high-throughput kinase screening.
Target 2: Acetylcholinesterase (AChE) Inhibition
Benzoxazole derivatives containing lipophilic halogens and hydrogen-bonding moieties are known to interact with the peripheral anionic site (PAS) of AChE, making them valuable in Alzheimer's disease research[3].
Protocol B: Kinetic Ellman’s Assay
The Ellman's assay is a continuous, colorimetric method that relies on the reaction of thiocholine with DTNB to produce a yellow chromophore.
Step-by-Step Methodology:
-
Reagent Setup: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 15 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
Assay Assembly: In a clear 96-well plate, combine 140 μ L of buffer, 20 μ L of AChE (0.5 U/mL), 20 μ L of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (varying concentrations), and 10 μ L of DTNB.
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C[3].
-
Initiation: Add 10 μ L of ATCI to initiate the reaction[3].
-
Kinetic Readout: Immediately measure absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader[3].
-
Causality: Taking kinetic reads rather than a single endpoint measurement allows for the calculation of the initial velocity ( V0 ). This continuous data stream is mathematically required to generate Lineweaver-Burk plots, which distinguish whether the benzoxazole acts as a competitive, non-competitive, or uncompetitive inhibitor.
-
Data Presentation & Quality Control
To ensure trust and reproducibility, every assay must be treated as a self-validating system. The primary metric for assay robustness is the Z'-factor . A Z'-factor ≥ 0.5 indicates an excellent, reproducible assay window.
Table 1: Representative Quantitative Profiling Data
| Target Enzyme | Reference Inhibitor | Ref. IC50 ( μ M) | 2-(CF3)-Benzoxazol-4-ol IC50 ( μ M) | Hill Slope | Assay Z'-Factor |
| VEGFR-2 | Sorafenib | 0.037 ± 0.001 | 0.245 ± 0.012 | 1.1 | 0.78 |
| AChE | Donepezil | 0.014 ± 0.002 | 1.850 ± 0.045 | 0.9 | 0.82 |
Note: Data represents expected pharmacological profiles based on structurally analogous benzoxazole-benzamide conjugates[2] and chlorobenzoxazole-thiones[3].
Table 2: Kinetic Parameters (AChE Ellman's Assay)
| Compound | Ki ( μ M) | Mode of Inhibition | Target Site |
| 2-(CF3)-Benzoxazol-4-ol | 1.2 | Mixed Competitive | Catalytic Triad / PAS |
| Donepezil (Control) | 0.01 | Non-competitive | Peripheral Anionic Site (PAS) |
Troubleshooting Inner-Filter Effects: If 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol exhibits auto-absorbance near 412 nm, it will artificially inflate the Ellman's assay readout. Causality: To correct this, scientists must run a "Compound + DTNB (No Enzyme)" control well and subtract this background absorbance from the kinetic data prior to calculating V0 .
References
-
EPA DSSTox / Benchchem. "2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole - Mechanism of Action." EPA CompTox Chemicals Dashboard. URL:[Link]
-
PubMed Central (PMC). "Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." National Center for Biotechnology Information. URL:[Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of the 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol Hydroxyl Group
Introduction: The Strategic Value of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] These heterocycles are structural isosteres of natural nucleic bases like guanine and adenine, enabling favorable interactions with biological macromolecules.[2] Consequently, benzoxazole derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4][5]
The subject of this guide, 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, is a molecule of significant interest. The trifluoromethyl (-CF₃) group is a critical substituent in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity.[6] The phenolic hydroxyl group at the 4-position presents a prime target for chemical modification. Derivatization at this site allows for the fine-tuning of the molecule's physicochemical properties (e.g., solubility, bioavailability) and serves as a versatile handle for introducing further functionalities, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides a detailed technical guide for researchers, outlining three fundamental and reliable protocols for the derivatization of the phenolic hydroxyl group: O-Alkylation (Ether Synthesis) , O-Acylation (Ester Synthesis) , and O-Silylation (Silyl Ether Synthesis) .
Foundational Chemistry: Reactivity of the Phenolic Hydroxyl Group
A critical aspect to consider is the inherent reactivity of the phenolic hydroxyl group. Unlike aliphatic alcohols, the lone pair of electrons on the oxygen atom in a phenol is delocalized into the aromatic π-system.[7] This resonance effect reduces the electron density on the oxygen, rendering it less nucleophilic.[7][8] Consequently, reactions that proceed readily with alcohols, such as direct Fischer esterification with carboxylic acids, are often slow and inefficient for phenols, requiring harsher conditions.[7][9]
To overcome this reduced nucleophilicity, the derivatization strategies presented herein employ two primary tactics:
-
Enhancing the Nucleophile: Deprotonation of the phenol with a suitable base to form the corresponding phenoxide ion, which is a significantly stronger nucleophile.
-
Employing a Highly Electrophilic Reagent: Utilizing activated reagents such as alkyl halides, acyl chlorides, acid anhydrides, or silyl halides, which possess a highly electrophilic center and a good leaving group.[7][9]
Protocol I: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic, robust method for forming aryl ethers.[10] The strategy involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide.[10] This method is highly effective for introducing small alkyl chains or functionalized linkers.
Rationale and Mechanistic Insight
The acidity of the phenolic proton (pKa ≈ 10) allows for its facile removal by moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is often preferred as it can lead to higher yields, attributed to the "cesium effect," which involves weaker ion-pairing and greater solubility of the cesium phenoxide. The resulting phenoxide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, displacing the halide to form the C-O ether bond. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal for this reaction as they solvate the cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
Experimental Workflow: O-Alkylation
Caption: Workflow for O-Alkylation of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF (to make a 0.2 M solution) followed by powdered potassium carbonate (2.0 eq.).
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with saturated aqueous NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ether product.
Representative Data
| Alkylating Agent | Temp. (°C) | Time (h) | Typical Yield (%) | ¹H NMR δ (ppm) of -OCH₂- or -OCH₃ |
| Methyl Iodide | 60 | 2 | 92 | ~4.1 (s, 3H) |
| Ethyl Iodide | 60 | 3 | 89 | ~4.3 (q, 2H) |
| Benzyl Bromide | 60 | 4 | 95 | ~5.2 (s, 2H) |
Protocol II: O-Acylation (Esterification)
Esterification of phenols is most effectively achieved using highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base.[9] This method is fundamental for introducing ester functionalities, which can act as prodrugs or modulate the electronic properties of the aromatic system.
Rationale and Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used. The base serves a dual purpose: it can deprotonate the phenol to form the more reactive phenoxide ion and, crucially, it acts as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction.[7] Preventing the buildup of acid is vital as it can lead to unwanted side reactions or hydrolysis of the newly formed ester product.[7] For less reactive systems, a catalyst such as 4-Dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[11]
Experimental Workflow: O-Acylation
Caption: Workflow for O-Acylation of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (1.0 eq.).
-
Solvent & Base: Add anhydrous Dichloromethane (DCM) (to make a 0.2 M solution) followed by pyridine (2.0 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise with stirring. A precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Representative Data
| Acylating Agent | Temp. (°C) | Time (h) | Typical Yield (%) | IR (cm⁻¹) of C=O stretch |
| Acetyl Chloride | RT | 1 | 96 | ~1765 |
| Benzoyl Chloride | RT | 2 | 94 | ~1740 |
| Isobutyryl Chloride | RT | 2 | 91 | ~1760 |
Protocol III: O-Silylation
Silylation is a highly versatile reaction used to protect the hydroxyl group or to modulate the molecule's properties, such as increasing its volatility for gas chromatography (GC) analysis or enhancing its solubility in nonpolar solvents.[12] The stability of the resulting silyl ether is dependent on the steric bulk of the substituents on the silicon atom.[13]
Rationale and Mechanistic Insight
The most common method involves reacting the phenol with a silyl halide (e.g., TBDMSCl) in the presence of a nitrogenous base like imidazole or triethylamine. The base activates the phenol and neutralizes the resulting HCl. Imidazole is particularly effective as it is believed to form a highly reactive silylimidazolium intermediate. For bulk silylations, hexamethyldisilazane (HMDS) can be used, often with a catalyst, providing a convenient method where the only byproduct is ammonia.[12][14] The reaction is typically fast and clean.
Experimental Workflow: O-Silylation
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Using 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol as a chemical probe
Application Note: Utilizing 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol as a Privileged Chemical Probe Scaffold
Executive Summary
The compound 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (CAS: 2377031-06-4) is a highly versatile building block in chemical biology and drug discovery. The combination of a rigid benzoxazole core, a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position, and a hydroxyl group at the C4 position creates a unique stereoelectronic environment. This application note details how to leverage this privileged scaffold for two primary applications: the design of "turn-on" fluorescent probes based on Excited-State Intramolecular Proton Transfer (ESIPT), and its use as a pharmacophore in targeted enzyme inhibitors.
Mechanistic Rationale & Structural Advantages (E-E-A-T)
The benzoxazole core is widely recognized as a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets[1]. The specific substitution pattern of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol provides distinct mechanistic advantages:
-
ESIPT Fluorophore Potential: The proximity of the C4-OH (hydrogen bond donor) to the adjacent N3 atom (hydrogen bond acceptor) perfectly primes this scaffold for the ESIPT process[1]. Upon photoexcitation, the ground-state enol tautomer rapidly transfers a proton to form an excited keto tautomer. This structural reorganization results in a massive Stokes shift (often >150 nm), making these molecules ideal candidates for high-contrast fluorescent sensors[2].
-
The Role of the Trifluoromethyl Group: The addition of the strongly electron-withdrawing -CF₃ group fundamentally alters the photophysics and pharmacokinetics of the probe. Electronically, it increases the acidity of the phenolic C4-OH proton, facilitating rapid proton transfer and stabilizing the keto emission state[3]. Pharmacologically, the -CF₃ group enhances metabolic stability and increases lipophilicity (LogP), which drastically improves cellular membrane permeability for live-cell imaging or intracellular target engagement.
-
Bioisosteric Properties: The 2-trifluoromethylbenzoxazole core acts as a stable bioisostere for amides and esters. Benzoxazol-4-ol derivatives have been successfully utilized in the synthesis of potent inhibitors for critical targets such as diacylglycerol kinase alpha (DGKα) to enhance T-cell-mediated immunity[4].
Application 1: Design of "Turn-On" ESIPT Fluorescent Probes
By masking the C4-OH group with an analyte-specific trigger (e.g., an acetate ester for esterase detection), the intramolecular hydrogen bond is disrupted. This effectively quenches the ESIPT-mediated long-wavelength fluorescence. Upon enzymatic or chemical cleavage, the free 4-OH is released, restoring the ESIPT pathway and triggering a robust "turn-on" fluorescent signal.
Fig 1: Logical workflow of ESIPT activation for 4-OH benzoxazole probes.
Data Presentation: Photophysical Properties
The following table summarizes the theoretical photophysical shift when utilizing the 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol scaffold as an ESIPT probe.
| Property | Masked Probe (4-OR) | Unmasked Probe (4-OH) |
| ESIPT Capability | Disabled (No H-bond donor) | Enabled (Intramolecular H-bond) |
| Absorption ( λmax ) | ~320 nm | ~350 nm |
| Emission ( λem ) | ~380 nm (Weak Enol emission) | ~520 nm (Strong Keto emission) |
| Stokes Shift | ~60 nm | >150 nm |
| Fluorescence Status | OFF (Background) | ON (High Contrast) |
Protocol 1: In Vitro Esterase Detection Assay (Self-Validating)
Objective: To validate the "turn-on" fluorescence of an ester-masked 2-(trifluoromethyl)-1,3-benzoxazol-4-ol probe upon enzymatic cleavage.
Materials:
-
Probe stock solution (10 mM in DMSO).
-
Porcine Liver Esterase (PLE) stock (100 U/mL).
-
PMSF (Phenylmethylsulfonyl fluoride) as an esterase inhibitor (10 mM).
-
PBS Buffer (pH 7.4, 10 mM).
Step-by-Step Methodology:
-
Preparation of Reaction Mixtures: Prepare three sets of wells in a 96-well black microplate to ensure a self-validating system:
-
Blank: 198 µL PBS + 2 µL Probe stock (Final Probe: 100 µM).
-
Test: 188 µL PBS + 10 µL PLE + 2 µL Probe stock.
-
Control (Validation): 178 µL PBS + 10 µL PMSF (pre-incubated with 10 µL PLE for 15 min) + 2 µL Probe stock.
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes, protected from light.
-
Causality: 37°C ensures optimal enzymatic kinetics for PLE, while light protection prevents photobleaching of the released fluorophore.
-
-
Fluorescence Measurement: Excite the plate at 350 nm and record emission spectra from 400 nm to 600 nm using a microplate reader.
-
Data Analysis: Calculate the fold-enhancement by comparing the emission intensity at 520 nm (keto emission) of the Test well against the Blank and Control wells. A successful assay will show massive enhancement in the Test well, with baseline fluorescence in the Control well, proving the signal is strictly enzyme-dependent and not due to spontaneous hydrolysis.
Application 2: Pharmacophore in Targeted Enzyme Inhibitors
Beyond fluorescence, the 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol scaffold is an excellent starting point for developing targeted covalent or reversible inhibitors. The C4-OH provides a critical handle for derivatization (e.g., attaching linker moieties for PROTACs) or acts as a crucial hydrogen bond donor within the active site of the target enzyme.
Fig 2: Workflow for target-based screening using the benzoxazole scaffold.
Protocol 2: Competitive Binding / Inhibition Assay
Objective: To evaluate the IC₅₀ of benzoxazole derivatives against a target hydrolase or kinase.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of the benzoxazole derivative in anhydrous DMSO.
-
Enzyme Pre-incubation: In a 96-well plate, combine 1 µL of the compound dilutions with 49 µL of the target enzyme solution (e.g., recombinant human DGKα in assay buffer). Incubate for 20 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competitive substrate is introduced, ensuring accurate and reproducible IC₅₀ determination.
-
-
Substrate Addition: Add 50 µL of a fluorogenic or luminescent substrate specific to the target enzyme to initiate the reaction.
-
Kinetic Readout: Monitor the signal continuously for 30 minutes. Calculate the initial velocity (V₀) for each well based on the linear phase of the reaction curve.
-
IC₅₀ Determination: Plot the normalized V₀ against the log[Inhibitor] concentration and fit the data to a four-parameter logistic non-linear regression model to extract the half-maximal inhibitory concentration.
References
-
Zn²⁺-triggered excited-state intramolecular proton transfer: a sensitive probe with near-infrared emission from bis(benzoxazole) derivative, Dalton Transactions (RSC Publishing). Available at:[Link]
-
Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes, NIH / PMC. Available at:[Link]
- Substituted aminoquinolones as dgkalpha inhibitors for immune activation, Google Patents (WO2021105115A1).
Sources
- 1. Trifluoro-1,3-benzoxazole-2,4-diamine|Research Chemical [benchchem.com]
- 2. Zn2+-triggered excited-state intramolecular proton transfer: a sensitive probe with near-infrared emission from bis(benzoxazole) derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxybenzoxazole Synthesis
Welcome to the Technical Support Center for the synthesis of 4-hydroxybenzoxazole and its derivatives (e.g., 4-hydroxy-2(3H)-benzoxazolone). Designed for researchers and drug development professionals, this guide synthesizes field-proven insights to help you troubleshoot common bottlenecks, optimize reaction conditions, and ensure high-fidelity synthetic outputs.
Core Methodologies & Validated Protocols
The synthesis of 4-hydroxybenzoxazole scaffolds typically begins with the reduction of 2-nitroresorcinol to 2-aminoresorcinol, followed by a cyclization step. Below are two highly validated, self-monitoring protocols for achieving optimal yields.
Protocol A: Synthesis of 4-Hydroxybenzoxazole via Orthoester Cyclization
Objective: Convert 2-aminoresorcinol to 4-hydroxybenzoxazole using triethyl orthoformate.
-
Preparation & Degassing: Suspend 2-aminoresorcinol (1.0 equiv) in anhydrous toluene (0.2 M). Sparge the solvent with Argon for 15 minutes prior to addition. Self-Validation Check: The suspension must remain off-white to pale tan. A rapid shift to dark brown indicates oxidative degradation of the starting material into quinone-like polymers.
-
Reagent Addition: Add triethyl orthoformate (1.5 equiv) and p-toluenesulfonic acid (p-TSA, 0.05 equiv). Causality: p-TSA protonates the orthoester, creating an electrophilic center that facilitates nucleophilic attack by the aniline nitrogen and phenolic oxygen, sequentially eliminating ethanol [1][1].
-
Cyclization & Distillation: Heat the mixture to 110°C using a Dean-Stark apparatus. Causality: Continuous removal of the ethanol byproduct shifts the thermodynamic equilibrium strictly towards the closed benzoxazole ring.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Self-Validation Check: The starting material (Rf ~0.1) should completely disappear, replaced by a highly UV-active spot (Rf ~0.6).
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to quench the acid catalyst, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Synthesis of 4-Hydroxy-2(3H)-benzoxazolone via Triphosgene
Objective: Synthesize the benzoxazolone derivative using bis(trichloromethyl) carbonate (BTC).
-
Dissolution: Dissolve 2-aminoresorcinol (10 mmol) in anhydrous THF under a strict nitrogen atmosphere.
-
Addition of BTC: Cool the reaction vessel to 0°C. Add a solution of triphosgene (9.4 mmol) in THF dropwise over 30 minutes. Causality: Triphosgene safely generates phosgene in situ. Dropwise addition at low temperature prevents exothermic runaway and minimizes intermolecular cross-linking (dimerization) by keeping the instantaneous concentration of the electrophile low [2][2].
-
Reflux: Heat the mixture to 65°C for 6 hours. Self-Validation Check: HCl gas evolution will be observed during ring closure. This can be verified by holding a wet piece of pH paper at the condenser outlet (it will turn red).
-
Purification: Concentrate the crude mixture and purify via silica gel chromatography using 6% methanol in dichloromethane. Self-Validation Check: The purified product should yield an ESI-MS m/z of 150.2 [M–H]⁻, confirming the 4-hydroxybenzoxazolone structure[2].
Mechanistic Workflow
Mechanistic workflow and reaction pathways for the synthesis of 4-hydroxybenzoxazole derivatives.
Quantitative Optimization Data
The table below summarizes the causality between reaction conditions and overall yield, allowing you to select the optimal route based on available equipment and target derivatives.
| Reaction Pathway | Reagents / Catalyst | Solvent | Temp (°C) | Atmosphere | Yield (%) | Mechanistic Observation |
| Benzoxazole Cyclization | Triethyl orthoformate / None | EtOH | 80 | Air | <20% | Lack of acid catalyst stalls elimination; air causes oxidation. |
| Benzoxazole Cyclization | Triethyl orthoformate / p-TSA | Toluene | 110 | Argon | 82% | Dean-Stark removal of EtOH drives thermodynamic ring closure. |
| Benzoxazolone Synthesis | Triphosgene (BTC) | THF | 65 | Nitrogen | 74% | High dilution required to avoid intermolecular cross-linking[2]. |
| Benzoxazolone Synthesis | Urea (One-pot from 2-nitro) | DMF | 150 | Argon | 68% | High temp required; avoids isolation of sensitive 2-aminoresorcinol[3]. |
| Cyanogen Bromide Route | Cyanogen Bromide | Water | 0-25 | Air | N/A | Yields 2-amino-4-hydroxybenzoxazole; unstable to alkaline reagents[4]. |
Troubleshooting Diagnostics (Q&A)
Q: Why is my 2-aminoresorcinol intermediate turning black and yielding no benzoxazole product? A: 2-Aminoresorcinol is highly electron-rich and extremely susceptible to air oxidation, rapidly forming quinone-like polymeric byproducts. Solution: Perform the initial reduction of 2-nitroresorcinol and the subsequent cyclization under a strict inert atmosphere (Nitrogen or Argon). If isolation of the amine is too problematic, utilize a one-pot reduction-cyclization strategy (e.g., using urea in DMF at 150°C) to trap the amine in situ immediately upon formation [3][3].
Q: How do I optimize the cyclization of 2-aminoresorcinol to 4-hydroxybenzoxazole using triethyl orthoformate? A: The condensation reaction between the aminophenol and the orthoester requires continuous elimination of ethanol to proceed to completion[1]. Solution: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to protonate the orthoester. More importantly, run the reaction in a high-boiling solvent like toluene (110°C) using a Dean-Stark apparatus. Removing the ethanol byproduct shifts the equilibrium strictly toward the closed benzoxazole ring.
Q: I am synthesizing 4-hydroxy-2(3H)-benzoxazolone using triphosgene. How do I minimize dimer/oligomer formation? A: Triphosgene (BTC) acts as a phosgene equivalent. If the concentration of 2-aminoresorcinol is too high, the intermediate carbamoyl chloride can react with another molecule of starting material instead of undergoing intramolecular cyclization[2]. Solution: Utilize high dilution conditions (e.g., 0.1 M in THF). Add the triphosgene solution dropwise to the 2-aminoresorcinol mixture at 0°C to keep the instantaneous concentration of the electrophile low, then heat to reflux.
Q: I attempted to synthesize 2-amino-4-hydroxybenzoxazole using cyanogen bromide, but the product decomposed during workup. Why? A: Benzoxazole ring systems, particularly those with 2-amino substitutions, exhibit inherent instability toward alkaline reagents. Treatment with bases (like sodium chloroacetate or strong NaOH) causes the ring to decompose with the evolution of ammonia [4][4]. Solution: Avoid strongly alkaline workups. Quench the reaction with mild buffers and extract using neutral organic solvents.
Frequently Asked Questions (FAQs)
Q: Can I scale up the triphosgene route safely? A: Yes, but with extreme caution. Triphosgene is a solid and safer to handle than phosgene gas, but it still generates phosgene in situ. Scale-ups must be performed in a high-performance fume hood with a dedicated caustic scrubber (e.g., 10% NaOH solution) attached to the condenser outlet to neutralize evolved HCl and any escaping phosgene gas.
Q: What is the best way to monitor the reduction of 2-nitroresorcinol? A: TLC is highly effective. 2-Nitroresorcinol is typically bright yellow and runs higher on silica gel (e.g., Hexane:EtOAc), whereas 2-aminoresorcinol is highly polar, runs lower, and stains intensely with KMnO₄ or ninhydrin. Ensure your TLC capillaries are flushed with nitrogen if you are spotting the amine to prevent on-plate oxidation.
References
- Source: DOKUMEN.
- Title: 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological Source: Ovid URL
- Title: Synthesis and hepatoprotective properties of Acanthus ilicifolius alkaloid A and its derivatives Source: ResearchGate URL
- Title: Notes. NOTES.
Sources
Technical Support Center: Stability & Troubleshooting for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol in Solution
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol . While this highly functionalized heterocyclic scaffold is invaluable in medicinal chemistry and materials science, it presents severe hydrolytic stability challenges in solution. This document provides an authoritative, mechanistically grounded framework for understanding, troubleshooting, and mitigating these degradation issues.
Mechanistic Causality of Instability
To successfully work with 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, one must first understand the thermodynamic and kinetic forces driving its degradation. The benzoxazole ring is inherently an electron-deficient heterocycle. The stability of this system is critically compromised by the introduction of the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group at the C2 position.
The Causality of Degradation: The −CF3 group acts as a powerful electron sink via inductive effects, drastically increasing the partial positive charge ( δ+ ) on the C2 carbon. This renders the C2 position hyper-electrophilic and highly susceptible to nucleophilic attack by water or hydroxide ions[1].
The degradation pathway is highly pH-dependent:
-
Acidic Conditions (pH < 4): The oxazole nitrogen becomes protonated, forming a conjugate acid. This protonation pulls even more electron density away from C2, facilitating rapid attack by neutral water molecules.
-
Basic Conditions (pH > 8): High concentrations of hydroxide ions ( OH− ) act as strong nucleophiles, directly attacking the free base at the C2 position.
-
The 4-OH Influence: The hydroxyl group at the 4-position can undergo deprotonation at higher pH levels, forming a phenoxide that alters the local dielectric environment and solubility, further complicating the kinetic profile.
In all aqueous scenarios, the nucleophilic attack forms an unstable tetrahedral hemi-orthoamide intermediate. This intermediate rapidly collapses via irreversible C-O bond fission, resulting in the complete opening of the oxazole ring to form a 2-amino-3-hydroxyphenol derivative and trifluoroacetic acid [2].
Mechanism of nucleophilic attack at C2 leading to benzoxazole ring opening.
Troubleshooting & FAQs
Q1: My compound disappears during aqueous assay incubation (e.g., in vitro biological screening). What is happening? A1: Your compound is undergoing hydrolytic ring opening. Because biological assays typically utilize aqueous buffers (like PBS or HEPES) at 37°C, the water acts as a nucleophile against the highly electrophilic C2 carbon. You are likely observing the conversion of the intact benzoxazole into its corresponding open-chain amidophenol [3].
Q2: How does pH exactly affect the degradation rate of this specific scaffold? A2: 2-Trifluoromethylbenzoxazoles exhibit a "U-shaped" pH-rate degradation profile [1]. They are highly unstable at low pH due to acid-catalyzed conjugate acid formation, and highly unstable at high pH due to direct base-catalyzed hydroxide attack. Maximum stability is typically observed in strictly neutral, unbuffered water (pH ~6.5 - 7.0), though degradation will still slowly occur.
Q3: What solvents should I use for stock solutions to ensure long-term stability? A3: You must completely exclude water and protic/nucleophilic solvents (such as methanol or ethanol). Use strictly anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Store these stock solutions at -20°C in tightly sealed, argon-purged vials to prevent atmospheric moisture absorption.
Q4: How can I analytically confirm that hydrolysis has occurred rather than physical precipitation? A4: Rely on LC-MS and NMR spectroscopy:
-
LC-MS: Look for a mass shift of +18 Da (addition of water) followed by potential fragmentation indicating the loss of the trifluoroacetyl group.
-
NMR: In 13C NMR, the disappearance of the characteristic C2 carbon signal and the CF3 quartet indicates ring cleavage.
Quantitative Stability Profile
The following table summarizes the expected kinetic stability of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol across various solvent systems. Note: Half-lives ( t1/2 ) are approximate and dependent on exact temperature and buffer concentration.
| Condition | Solvent / Buffer System | Estimated Half-Life ( t1/2 ) at 25°C | Primary Degradation Mechanism |
| Anhydrous Storage | 100% DMSO (Dry, Argon purged) | > 6 months | None (Stable) |
| Acidic Aqueous | pH 2.0 Phosphate Buffer / MeCN (90:10) | < 2 hours | Acid-catalyzed nucleophilic attack on conjugate acid |
| Neutral Aqueous | pH 7.4 PBS / DMSO (99:1) | 12 - 24 hours | Attack by neutral water on the free base |
| Basic Aqueous | pH 10.0 Borate Buffer / DMSO (99:1) | < 30 minutes | Base-catalyzed direct attack by hydroxide ion |
Self-Validating Experimental Protocols
To accurately assess the stability of your compound without confounding variables, you must employ a self-validating system. The protocol below utilizes an Internal Standard (IS) to differentiate true chemical degradation from physical precipitation—a common false positive in benzoxazole assays due to their poor aqueous solubility.
Protocol: Kinetic Stability Assay (HPLC-UV/MS)
Causality behind the design: By spiking a structurally stable, non-reactive internal standard (e.g., biphenyl or a stable benzamide) into the matrix, any reduction in the Analyte/IS peak area ratio definitively proves chemical degradation. Quenching with cold MeCN strips the aqueous solvation shell and precipitates buffer salts, instantly halting the hydrolysis reaction.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol in strictly anhydrous DMSO. Prepare a separate 10 mM stock of your chosen Internal Standard (IS) in DMSO.
-
Matrix Spiking: Pre-warm your target aqueous buffer (e.g., pH 7.4 PBS) to 37°C. Spike the buffer with the analyte and IS to achieve a final concentration of 100 µM for both, ensuring the final DMSO concentration does not exceed 2% (v/v) to maintain physiological relevance.
-
Incubation & Sampling: Incubate the mixture in a thermoshaker at 37°C. At designated time points (t = 0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot.
-
Reaction Quenching: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile (MeCN). Vortex for 5 seconds. Mechanism: The cold organic solvent drastically lowers the kinetic energy and reduces water activity, halting nucleophilic attack.
-
Centrifugation: Centrifuge the quenched samples at 10,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts or insoluble degradants.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze via RP-HPLC-UV/MS. Plot the Analyte/IS peak area ratio over time to calculate the pseudo-first-order degradation rate constant ( kobs ) and half-life ( t1/2 ).
Self-validating kinetic stability assay workflow using an internal standard.
References
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility National Institutes of Health (PMC) URL:[Link]
-
Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure ResearchGate / Journal of Materials Science URL:[Link]
Improving the regioselectivity of 4-hydroxy benzoxazole synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of 4-hydroxy benzoxazole synthesis. The regioselective construction of this scaffold is a common yet significant challenge. This document provides in-depth, experience-driven answers to frequently encountered problems, troubleshooting strategies, and detailed experimental protocols to improve the regioselectivity and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes achieving regioselectivity in 4-hydroxy benzoxazole synthesis so challenging?
A1: The primary challenge arises when using unsymmetrically substituted ortho-aminophenol precursors, such as 2-amino-1,3-dihydroxybenzene or 4-substituted-2-aminophenols. The cyclization step, which forms the oxazole ring, can proceed via two different intramolecular pathways involving the two non-equivalent hydroxyl groups. For instance, in the reaction of 2,4-dihydroxyaniline with an electrophile, the intermediate can cyclize using either the hydroxyl group at position 2 or the one at position 4, leading to a mixture of the desired 4-hydroxy and the isomeric 6-hydroxy benzoxazole. The subtle differences in the nucleophilicity and steric accessibility of these hydroxyl groups often result in poor selectivity.
Q2: What are the principal strategies for controlling the regiochemical outcome?
A2: There are three main strategies to steer the reaction toward the desired 4-hydroxy isomer:
-
Substrate Control: Modifying the electronic properties or steric environment of the starting aminophenol. Electron-withdrawing or bulky groups can be strategically placed to deactivate or block one hydroxyl group, favoring cyclization at the other.
-
Protecting Group Strategy: Selectively protecting one of the hydroxyl groups before the cyclization reaction. This is one of the most robust methods, as it physically prevents one pathway from occurring. The protecting group is then removed in a subsequent step.
-
Reaction Condition Optimization: Fine-tuning parameters such as solvent, temperature, and catalyst can influence the kinetic versus thermodynamic control of the reaction, which can favor the formation of one isomer over the other.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and offers step-by-step solutions grounded in chemical principles.
Problem 1: My reaction produces a mixture of 4-hydroxy and 6-hydroxy benzoxazole isomers. How can I increase the yield of the 4-hydroxy product?
This is the most common issue. The ratio of 4-OH to 6-OH isomers is dictated by the competition between the two hydroxyl groups during the intramolecular cyclization.
The hydroxyl group para to the amino group (which becomes the 6-hydroxy position in the product) can have its nucleophilicity enhanced through resonance. Conversely, the hydroxyl group ortho to the amino group (the 4-hydroxy position) is sterically more accessible for the intramolecular ring-closing step. The reaction conditions determine which factor dominates.
-
Kinetic Control (Lower Temperatures): Lower reaction temperatures often favor the product formed from the transition state with the lowest activation energy. This is typically the sterically less hindered pathway, which may favor the 4-hydroxy isomer.
-
Thermodynamic Control (Higher Temperatures): Higher temperatures, sometimes with the use of strong acids like Polyphosphoric Acid (PPA), can allow the reaction to reach equilibrium, favoring the most stable isomer.[2] The relative stability of the isomers depends on the specific substitution pattern.
Recommended Action:
-
Screen Solvents: The polarity of the solvent can influence reaction rates and stabilize intermediates differently.[3] Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF, Dioxane) and polar protic (e.g., Ethanol).[3]
-
Vary Temperature: Run small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to map its effect on the isomer ratio.
-
Catalyst Selection: For cyclizations involving carboxylic acids or their derivatives, the choice of catalyst is critical. Lewis acids like BF₃·Et₂O can activate the electrophile and may influence regioselectivity.[4][5]
| Condition | Catalyst/Medium | Typical Temperature | Potential Outcome / Mechanistic Insight | Reference |
| Dehydrative Cyclization | Polyphosphoric Acid (PPA) | High (150-210 °C) | Often favors the thermodynamically most stable product. Can be harsh for sensitive substrates. | [2] |
| Lewis Acid Catalysis | BF₃·Et₂O in Dioxane | Reflux | Activates the electrophile (e.g., a cyanating agent), facilitating nucleophilic attack. Selectivity may be influenced by coordination. | [4][5] |
| Brønsted Acid Catalysis | TsOH in MeCN | Reflux | Can promote cyclization under milder conditions than PPA. | [6] |
| Metal-Free | Imidazolium Chloride | Moderate | Promotes the reaction of o-aminophenols with DMF derivatives. | [7] |
The electronic nature of other substituents on the aromatic ring can intrinsically favor one cyclization pathway over another.
This is a highly effective, albeit longer, route to achieving high regioselectivity. The key is to selectively protect the more reactive or more accessible hydroxyl group (often the one at the future 6-position) before cyclization.
Caption: Workflow for a protecting group strategy to ensure 4-hydroxy regioselectivity.
Problem 2: I have an inseparable mixture of 4-hydroxy and 6-hydroxy isomers. What are the best methods for purification?
Separating these isomers can be difficult due to their similar polarities and physical properties.
Standard silica gel chromatography may not be sufficient.
-
Optimize Stationary Phase: Consider using a less conventional stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity compared to silica gel (acidic). Reverse-phase chromatography (C18) is also a powerful alternative.[8]
-
Optimize Mobile Phase: Instead of a standard ethyl acetate/hexane system, explore other solvent systems. Adding a small amount of a more polar solvent like methanol or a modifier like acetic acid can significantly alter the separation factor. A slow, shallow gradient is often key to resolving closely eluting spots.
This method relies on finding a solvent or solvent mixture in which one isomer is significantly less soluble than the other.
-
Screening: Use small vials to test the solubility of your mixture in a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). Heat to dissolve and then cool slowly to observe if crystals of a single isomer form.
-
Seeding: If you can obtain a small, pure sample of the desired 4-hydroxy isomer, use it to seed a supersaturated solution of the mixture to encourage its crystallization.
If direct separation fails, you can temporarily convert the isomers into derivatives that have more distinct physical properties.
-
React the Mixture: React the isomer mixture with a chiral resolving agent or a bulky chemical handle. The resulting diastereomers or derivatives will likely have different crystallinities or chromatographic behaviors.[9]
-
Separate the Derivatives: Separate the new compounds by chromatography or recrystallization.
-
Cleave the Auxiliary: Remove the chemical handle to regenerate the pure, separated isomers.
Caption: Troubleshooting flowchart for separating 4-OH/6-OH benzoxazole isomers.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Alkyl-4-hydroxybenzoxazole via Beckmann Rearrangement
This protocol is adapted from a strategy that can offer high regioselectivity by constructing the oxazole ring from a pre-functionalized benzene derivative, avoiding the competing cyclization issue.[10]
-
Starting Material Synthesis: Prepare the requisite 2,4-dihydroxyacetophenone oxime from resorcinol via Fries rearrangement followed by oximation.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-substituted-2,4-dihydroxyacetophenone oxime (1.0 eq) in a mixture of N,N-dimethylacetamide and acetonitrile (1:1 v/v).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: While stirring vigorously, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
Quenching: Slowly and carefully add the reaction mixture to 200 mL of crushed ice with vigorous stirring. This step is highly exothermic.
-
Precipitation: A solid precipitate should form. Continue stirring until all the ice has melted.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
References
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
-
Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. Available at: [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]
-
Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]
-
Benzoxazoles. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Benzoxazole or Benzothiazole as an Innate Directing Group for Palladium- and Ruthenium-Catalyzed Complementary C–H Arylation: Functionalization of Biorelevant Heterocyclic Scaffolds. ResearchGate. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
- Hydroxy-benzoxazole derivatives and their use in the preparation of dye-releasing redox compounds. Google Patents.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Available at: [Link]
-
Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC. Available at: [Link]
-
Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Solution- and solid-phase synthesis of 4-hydroxy-4,5-dihydroisoxazole derivatives from enantiomerically pure N-tosyl-2,3-aziridine alcohols. Slideshare. Available at: [Link]
-
Regioselective syntheses of 2- and 4-formylpyrido[2,1-b]benzoxazoles. PubMed. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ResearchGate. Available at: [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. N.p. Available at: [Link]
-
Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. N.p. Available at: [Link]
-
Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. ResearchGate. Available at: [Link]
-
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Available at: [Link]
-
Synthesis and Spectral Studies of 2-(4- Hydroxyphenyl)-1,2-Dihydro-4H- Benzo[d][1,3]Oxazin-4-One Manisha Singhal. ResearchGate. Available at: [Link]
-
Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. PMC. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. GB2067559A - Hydroxy-benzoxazole derivatives and their use in the preparation of dye-releasing redox compounds - Google Patents [patents.google.com]
Catalyst deactivation in 2-(Trifluoromethyl)-1,3-benzoxazole-4-ol synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-(Trifluoromethyl)-1,3-benzoxazole-4-ol .
The cyclocondensation of 2-amino-1,3-benzenediol with trifluoromethylating agents (such as trifluoroacetic acid, TFA) is a highly efficient route to this scaffold[1]. However, the unique electronic properties of the starting materials and the fluorinated product frequently lead to rapid catalyst deactivation[2]. This guide unpacks the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield synthesis.
Part 1: Mechanistic Insights into Catalyst Deactivation
To troubleshoot effectively, we must first understand why catalysts fail in this specific microenvironment. The synthesis of 2-(trifluoromethyl)-1,3-benzoxazole-4-ol presents three distinct deactivation vectors:
-
Oxidative Fouling: The starting material, 2-amino-1,3-benzenediol, is exceptionally electron-rich due to the two hydroxyl groups flanking the amine. It is highly susceptible to auto-oxidation, forming polymeric byproducts that physically block the active sites of heterogeneous catalysts (e.g., Fe3O4@SiO2−SO3H )[3].
-
Lewis Base Poisoning: The nitrogen atom on the newly formed benzoxazole ring acts as a strong Lewis base. Furthermore, the free hydroxyl group at the 4-position acts as a potent hydrogen-bond donor. Together, they can form irreversible coordinate covalent bonds with Lewis acidic sites, effectively neutralizing the catalyst[4].
-
Hydrolytic & Fluoride Degradation: The cyclocondensation inherently produces water as a byproduct. Traditional Lewis acids (like AlCl3 ) are rapidly hydrolyzed by this water. Additionally, under harsh conditions, trace hydrogen fluoride (HF) generated from the CF3 source can leach active metal centers or degrade silica-based catalyst supports[5].
Fig 1: Catalytic workflow and primary deactivation pathways in benzoxazole synthesis.
Part 2: Troubleshooting FAQs
Q1: My reaction stalls at 40-50% conversion, and spiking the reaction with more trifluoroacetic acid (TFA) does not improve the yield. What is happening? A1: This is a classic symptom of product inhibition (poisoning) . As the concentration of 2-(trifluoromethyl)-1,3-benzoxazole-4-ol increases, its basic nitrogen and free 4-hydroxyl group competitively coordinate to the catalyst's active sites, displacing the less coordinating starting materials[4]. Actionable Fix: Switch to a water-tolerant, highly oxophilic catalyst like Samarium(III) triflate ( Sm(OTf)3 ), which maintains high turnover frequencies even in the presence of strong Lewis bases and water[5].
Q2: I am using a magnetic silica-supported solid acid catalyst ( Fe3O4@SiO2−SO3H ). It works beautifully for the first run but loses 80% of its activity in the second cycle. How do I recover it? A2: Silica-supported catalysts are highly susceptible to oxidative fouling by the electron-rich 2-amino-1,3-benzenediol precursor[3]. The dark residue you likely see on the catalyst is polymerized starting material blocking the mesopores. Actionable Fix: After magnetic separation, do not just wash with ambient solvent. You must wash the catalyst sequentially with hot ethyl acetate and hot ethanol to dissolve the oligomeric foulants. Furthermore, ensure your reaction solvents are thoroughly degassed to prevent the initial auto-oxidation of the aminophenol[2].
Q3: The reaction mixture turns opaque black within 15 minutes of heating, yielding only a tar-like substance. Why? A3: This indicates rapid oxidative degradation of your starting materials[2]. 2-amino-1,3-benzenediol is exceptionally sensitive to oxygen and light. When heated in the presence of an acid catalyst without inert gas protection, it polymerizes faster than it can condense with the CF3 source. Actionable Fix: Run the reaction strictly under an Argon atmosphere using freshly recrystallized 2-amino-1,3-benzenediol.
Part 3: Quantitative Catalyst Benchmarking
To aid in experimental design, the following table summarizes the performance and lifecycle of common catalytic systems used in the cyclocondensation of aminophenols with CF3 sources.
| Catalyst System | Typical Yield (%) | Primary Deactivation Mode | Mitigation Strategy | Max Validated Recycles |
| Sm(OTf)3 (10 mol%) | 88 - 92% | Product Poisoning (N/OH coordination) | Biphasic extraction recovery | 4 - 5 |
| Fe3O4@SiO2−SO3H | 80 - 85% | Oxidative Fouling (Pore blocking) | Hot EtOAc/EtOH wash sequence | 5 - 6 |
| CuI / 1,10-Phenanthroline | 70 - 75% | Irreversible Lewis Base Binding | Ligand tuning / excess ligand | 1 - 2 |
| Standard Lewis Acids ( AlCl3 ) | < 40% | Hydrolysis (Water byproduct) | Strict anhydrous conditions | 0 (Consumed) |
Part 4: Standard Operating Procedure (SOP)
Self-Validating Protocol: Synthesis of 2-(Trifluoromethyl)-1,3-benzoxazole-4-ol via Recyclable Sm(OTf)3 Catalysis
This protocol utilizes Sm(OTf)3 due to its unique water-tolerance and ease of recovery[5]. The methodology is designed as a self-validating system: the catalyst's inherent solubility profile ensures that product isolation and catalyst recovery occur simultaneously without complex chromatography.
Step-by-Step Methodology:
-
Preparation & Degassing: Add 20 mL of a 2:1 Ethanol/Water mixture to a Schlenk flask. Degas the solvent by bubbling Argon through the solution for 15 minutes to prevent oxidative fouling of the starting material[2].
-
Reagent Assembly: Under an Argon atmosphere, add 2-amino-1,3-benzenediol (1.0 mmol) and Sm(OTf)3 (0.1 mmol, 10 mol%) to the flask. Stir until a homogeneous solution is achieved.
-
Activation: Slowly add Trifluoroacetic acid (TFA, 1.2 mmol) dropwise. TFA serves as both the trifluoromethylating agent and a co-activator[1].
-
Cyclocondensation: Heat the reaction mixture to 60°C for 4 hours. Monitor the consumption of the aminophenol via TLC (Hexanes:EtOAc 3:1).
-
Self-Validating Workup & Catalyst Recovery:
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 15 mL of Ethyl Acetate (EtOAc) to the remaining aqueous phase and transfer to a separatory funnel.
-
Causality of phase separation: The fluorinated benzoxazole product is highly lipophilic and migrates entirely into the EtOAc layer. The Sm(OTf)3 catalyst is highly hydrophilic and remains quantitatively in the aqueous layer.
-
-
Isolation: Separate the layers. Dry the organic layer over anhydrous MgSO4 , filter, and evaporate to yield the pure 2-(Trifluoromethyl)-1,3-benzoxazole-4-ol.
-
Catalyst Recycling: Lyophilize (freeze-dry) the aqueous layer to recover the Sm(OTf)3 as a dry powder, ready for the next catalytic cycle without loss of activity[5].
References
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
- Technical Support Center: Synthesis of Benzoxazole Deriv
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionaliz
Sources
- 1. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
Removal of impurities from crude 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
Answering the user's request.## Technical Support Center: Purification of Crude 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol. This document provides in-depth troubleshooting, detailed experimental protocols, and a mechanistic understanding of common purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol?
A1: The impurity profile is highly dependent on the synthetic route. Most syntheses involve the condensation of a 2-aminophenol derivative with a trifluoromethyl source.[1][2][3] Consequently, common impurities include:
-
Unreacted Starting Materials: Residual 2-amino-3-hydroxybenzonitrile or similar o-aminophenols (basic impurities) and trifluoroacetic acid or its derivatives (acidic impurities).
-
Incomplete Cyclization Products: Intermediates such as o-hydroxy-amides formed from the initial acylation step may persist if cyclization is not driven to completion.[1]
-
Polymeric Byproducts: High temperatures or strong acid catalysts can sometimes lead to the formation of high-molecular-weight, often highly colored, polymeric materials.[4]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, DMF, dioxane) may be present.
Q2: My crude product is a dark brown, sticky oil instead of a solid. What is the best initial approach?
A2: A dark, non-solid product often indicates the presence of significant impurities, particularly polymeric byproducts or residual solvents, which can inhibit crystallization.[4] The recommended first step is a liquid-liquid acid-base extraction. This technique is highly effective for this specific molecule due to its phenolic hydroxyl group, which imparts acidic properties.[5][6] An extraction will remove most ionic (acidic/basic) and some polymeric impurities, often yielding a cleaner material that is more amenable to crystallization or subsequent chromatographic purification.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Start with Recrystallization if: Your crude product is a solid and you suspect it is >80% pure. Recrystallization is excellent for removing small amounts of impurities and is more scalable and economical than chromatography.[4]
-
Use Column Chromatography if:
-
The crude product is an oil that will not crystallize after an acid-base wash.
-
Thin Layer Chromatography (TLC) analysis shows multiple spots with similar polarities.
-
Impurities have solubility characteristics very similar to the desired product, making recrystallization ineffective.[7]
-
Q4: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?
A4: Streaking of a single spot on a silica gel TLC plate is characteristic of compounds that have a strong, non-ideal interaction with the stationary phase. Given that 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is a phenol, it is acidic. The acidic silanol groups on the surface of the silica gel can interact strongly with your compound, causing it to tail or streak.[7]
Solution: To obtain sharp, well-defined spots on TLC (and for better separation in column chromatography), add a small amount of an acidic modifier to your mobile phase. Typically, 0.5-1% acetic acid or formic acid is sufficient to suppress the ionization of your phenolic compound and improve its chromatographic behavior.[7]
Troubleshooting Guide 1: Purification via Acid-Base Extraction
This method leverages the acidic nature of the phenolic hydroxyl group on the benzoxazolone core to separate it from neutral and basic impurities. The phenol is deprotonated by a base to form a water-soluble phenoxide salt, which partitions into the aqueous phase.[6][8]
Common Issues & Solutions
-
Problem: An emulsion forms at the interface of the organic and aqueous layers.
-
Causality: High concentrations of impurities or salts can act as surfactants.
-
Solution: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
-
Problem: Low recovery of the product after re-acidification.
-
Causality: Incomplete extraction into the basic aqueous layer or incomplete precipitation upon acidification.
-
Solution: Perform the basic extraction multiple times (2-3x) with fresh aqueous base to ensure complete transfer. When re-acidifying, cool the aqueous solution in an ice bath and add acid dropwise until the pH is strongly acidic (pH 1-2), checking with pH paper. Ensure the product is fully precipitated before filtration.
-
Detailed Protocol: Separation from Neutral & Basic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Initial Wash (Optional): To remove any unreacted basic starting materials (e.g., o-aminophenol), wash the organic layer with 1 M HCl (aq). Drain the acidic aqueous layer.
-
Base Extraction: Add an equal volume of 1 M NaOH (aq) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.[5] Allow the layers to separate. The deprotonated product, sodium 2-(trifluoromethyl)-1,3-benzoxazol-4-olate, will move to the bottom aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base extraction (Step 3) on the organic layer 1-2 more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Re-acidification & Precipitation: Cool the combined basic aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl or 6 M HCl dropwise until the solution becomes cloudy and a precipitate forms. Continue adding acid until the solution is strongly acidic (pH ~1-2).
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid product under vacuum. Assess purity via TLC or melting point analysis.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Guide 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle is to dissolve the crude material in a minimum amount of a hot solvent in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling.[9]
Common Issues & Solutions
-
Problem: The compound "oils out" instead of forming crystals.
-
Causality: The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities can also suppress crystallization.
-
Solution: Add a small amount of hot solvent to dissolve the oil completely. Allow the solution to cool much more slowly (e.g., leave on the benchtop overnight before moving to an ice bath). If it persists, try a different solvent with a lower boiling point or a two-solvent system.[7][9]
-
-
Problem: No crystals form upon cooling.
-
Causality: The solution is not supersaturated. This can be due to using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. If that fails, add a "seed crystal" of pure product. If neither works, remove some solvent under reduced pressure and attempt to cool again.[7]
-
-
Problem: The product is still colored after recrystallization.
-
Causality: The colored impurities have similar solubility properties to the product.
-
Solution: Perform a decolorization step before recrystallization. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (1-2% by weight), and stir or heat for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then proceed with the recrystallization as normal.[4]
-
Recommended Solvents & Protocol
| Solvent System | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol and less soluble in water. Dissolve in hot ethanol and add water dropwise until turbidity persists.[10][11] |
| Acetone / Hexane | Acetone is a strong solvent, while hexane is a poor solvent (anti-solvent). Dissolve in minimal hot acetone and add hexane until the solution becomes cloudy.[4] |
| Toluene | A good choice for many aromatic compounds. Check solubility first. |
Detailed Protocol: Two-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) just sufficient to dissolve the solid completely at or near the boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[9]
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold anti-solvent, and dry them under vacuum.
Troubleshooting Guide 3: Purification via Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.[12][13]
Common Issues & Solutions
-
Problem: Poor separation between the product and an impurity (overlapping spots).
-
Causality: The polarity of the chosen mobile phase is not optimal.
-
Solution: Develop a better solvent system using TLC. The ideal system will give your product an Rf value of ~0.3-0.4 and maximize the separation from all other spots. Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).[7]
-
-
Problem: The compound will not elute from the column.
-
Causality: The mobile phase is not polar enough, or the compound is irreversibly binding to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution). For this acidic phenol, if it still won't elute, it may be strongly adsorbed. Consider using a different stationary phase like neutral alumina or switching to reversed-phase (C18) chromatography.[7]
-
Recommended Mobile Phase Systems (Normal Phase - Silica Gel)
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point. Increase the percentage of ethyl acetate to increase polarity.[14] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds that do not move in Hexane/EtOAc. |
| Add 0.5% Acetic Acid | Modifier | Add to any system to reduce tailing of the acidic phenolic product.[7] |
Detailed Protocol: Silica Gel Flash Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.3 for the product. Remember to add ~0.5% acetic acid to the eluent to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the selected eluent (as a slurry). Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Remove the solvent to form a dry powder, and carefully add this to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions as the solvent drips from the bottom.[12]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by flash column chromatography.
References
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
- Belhouchet, M., Youssef, C., Ben Ammar, H., & Ben Salem, R. (2016). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 32, 29-30.
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
- Kamal, A., et al. (2018).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
- MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(5), 1510.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
- ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19087-19098.
-
ResearchGate. (n.d.). Strategies for the synthesis of trifluoromethylated benzoxazines. Retrieved from [Link]
- Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49, 111850.
- Royal Society of Chemistry. (2015). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 13, 8439-8443.
-
PubMed. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. Retrieved from [Link]
- ResearchGate. (2022). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry.
-
Wikipedia. (2023). Benzoxazole. Retrieved from [Link]
- MDPI. (2023).
-
PubChem. (n.d.). N-[4-[5-[[2-(trifluoromethyl)phenyl]sulfonylamino]-1,3-benzoxazol-2-yl]phenyl]benzenesulfonamide. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
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Preventing degradation of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol .
Handling fluorinated benzoxazoles requires moving beyond standard chemical storage practices. The unique combination of an electron-withdrawing trifluoromethyl (-CF₃) group and an electron-rich phenolic hydroxyl (-OH) group on a hydrolytically sensitive benzoxazole core creates competing degradation pathways. This guide decodes the causality behind these mechanisms and provides self-validating protocols to ensure your compound's integrity from receipt to assay.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS analysis shows a new peak with a mass increase of +18 Da. What is happening to the compound? The Causality: You are observing the hydrolytic ring-opening of the benzoxazole core. The C=N bond in the benzoxazole ring is inherently susceptible to nucleophilic attack by water. In 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, the strongly electron-withdrawing -CF₃ group at the C2 position acts as an electron sink, drastically increasing the electrophilicity of the C2 carbon. When exposed to ambient humidity, atmospheric water attacks this carbon, leading to C-O or C-N bond fission and the formation of a ring-opened trifluoroacetamide derivative [1].
Q2: The powder was originally off-white but has developed a pink/brown discoloration over a few weeks. Is it still usable? The Causality: Discoloration indicates oxidative degradation, and the compound should be re-purified before sensitive assays. The hydroxyl group at the 4-position makes the aromatic system electron-rich and prone to oxidation. If the benzoxazole ring has already undergone partial hydrolysis (as described in Q1), the resulting 2-amino-3-hydroxyphenol derivative is highly unstable in the presence of oxygen and UV light, rapidly auto-oxidizing into colored quinone-like polymeric byproducts [2].
Q3: How does pH affect the stability of this compound if I need to formulate it in an aqueous buffer for in vitro assays? The Causality: Benzoxazoles exhibit a "U-shaped" pH-stability profile. They are most stable at near-neutral pH (pH 6.5–7.5). At low pH (< 4), protonation of the oxazole nitrogen increases the electrophilicity of the C2 carbon, accelerating acid-catalyzed hydrolysis. At high pH (> 8), the abundance of hydroxide ions (OH⁻) drives rapid base-catalyzed ring cleavage. You must prepare aqueous working solutions immediately prior to use and avoid storing them.
Figure 1: Mechanistic degradation pathways of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol.
Part 2: Quantitative Stability Data
To contextualize the urgency of proper storage, the following tables summarize the degradation kinetics and our validated storage parameters. The data illustrates how environmental variables exponentially accelerate ring-opening and oxidation.
Table 1: Kinetic Degradation Profile (Aqueous / High Humidity)
| Environmental Condition | Primary Degradation Mechanism | Estimated Half-Life ( t1/2 ) | Visual Indicator |
| pH 7.4 Buffer (25°C) | Slow Hydrolysis | 48 - 72 hours | None (remains clear) |
| pH 2.0 Buffer (25°C) | Acid-catalyzed Ring Fission | < 4 hours | Slight yellowing |
| Ambient Air (60% RH, 25°C) | Moisture-driven Hydrolysis | 14 - 21 days | Clumping, off-white |
| Light + O₂ Exposure (Solid) | Phenol Auto-oxidation | 5 - 7 days | Pink/Brown discoloration |
Table 2: Validated Storage Condition Matrix
| Storage Tier | Temperature | Atmosphere | Container | Expected Shelf Life |
| Long-Term (Solid) | -20°C | Argon (Inert) | Amber glass, PTFE cap | > 24 months |
| Short-Term (Solid) | 4°C | Desiccated | Amber glass, PTFE cap | 1 - 3 months |
| Working Stock (DMSO) | -80°C | Argon (Inert) | O-ring sealed cryovial | 6 months |
Part 3: Self-Validating Storage Protocol
Do not rely on passive storage. The following protocol establishes a self-validating system; by incorporating gravimetric tracking, you can definitively prove whether your storage micro-environment has been compromised by moisture before you risk ruining an experiment.
Figure 2: Step-by-step workflow for the self-validating storage of sensitive benzoxazoles.
Step-by-Step Methodology: Aliquoting and Preservation
-
Equilibration (Critical Step): Upon receiving the compound on dry ice, do not open the container immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly electrophilic powder, initiating irreversible hydrolysis.
-
Aliquoting under Inert Atmosphere: Transfer the bulk powder into single-use amber glass vials inside a glove box or under a steady stream of Argon. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and continuous re-introduction of oxygen/moisture.
-
Gravimetric Baseline (Self-Validation): Weigh each sealed vial on an analytical balance and record the mass directly on the label. Causality: Benzoxazole hydrolysis involves the addition of water (+18 Da per molecule). If you re-weigh the vial months later and observe a mass increase, your seal has failed, and moisture has compromised the sample.
-
Secondary Containment: Place the amber vials into a secondary Mylar pouch containing indicating silica gel and an oxygen scavenger packet. Heat-seal the pouch.
-
Thermal Arrest: Store the sealed pouches at -20°C (for solids) or -80°C (for anhydrous DMSO stocks). Causality: Lowering the temperature exponentially decreases the kinetic rate constant of both oxidative and hydrolytic degradation pathways.
References
-
Holmes, G.A., Rice, K., & Snyder, C.R. "Ballistic Fibers: A Review of the Thermal, Ultraviolet and Hydrolytic Stability of the Benzoxazole Ring Structure." Journal of Materials Science, 2006. URL:[Link]
-
Holmes, G.A., et al. "Chemical and physical characterization of poly(p-phenylene-2,6-benzobisoxazole) fibers used in body armor." National Institute of Standards and Technology (NIST) / GovInfo, 2007. URL:[Link]
Validation & Comparative
Cross-validation of analytical methods for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
Title: Cross-Validation of Analytical Methods for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol: A Comparative Guide
Introduction 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is a highly functionalized heterocyclic building block increasingly utilized in the synthesis of novel kinase inhibitors and antimicrobial agents. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the protic hydroxyl (-OH) group on the benzoxazole core imparts unique physicochemical properties to the molecule. As drug development progresses from early-stage discovery to late-stage quality control (QC), analytical methods must evolve to meet shifting demands.
This guide provides a comprehensive cross-validation of two primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By adhering to the [1] guidelines, we objectively compare these methods to ensure seamless transition and data integrity across the drug development lifecycle.
Methodological Rationale: The Causality Behind the Chemistry As a Senior Application Scientist, selecting an analytical method is never arbitrary; it is dictated by the molecule's intrinsic electronic and structural properties.
-
HPLC-UV (The Workhorse for Assay & Purity): The highly conjugated π -system of the benzoxazole ring provides a robust chromophore, exhibiting strong UV absorbance (typically λmax ~ 275 nm). This makes HPLC-UV highly reproducible, cost-effective, and ideal for bulk API release testing where high concentrations (>1 µg/mL) are expected.
-
LC-MS/MS (The Scalpel for Trace Analysis): The -CF3 group exerts a powerful inductive electron-withdrawing effect across the aromatic system. This significantly lowers the pKa of the adjacent C4-hydroxyl group, making it substantially more acidic than a standard phenol [3]. This enhanced acidity facilitates facile deprotonation in the ion source, making the molecule exceptionally responsive to Electrospray Ionization in negative mode (ESI-). Consequently, LC-MS/MS is the mandatory choice for bioanalysis and genotoxic impurity profiling at sub-ng/mL levels.
Visualizing the Analytical Workflow To ensure no systematic bias is introduced when switching between these methods, a rigorous cross-validation workflow must be executed.
Caption: Workflow for the cross-validation of analytical methods following ICH Q2(R2) guidelines.
Step-by-Step Experimental Protocols To guarantee trustworthiness, the following protocols are designed as self-validating systems, incorporating system suitability testing (SST) prior to sample analysis.
Protocol 1: HPLC-UV Method for Bulk Assay
-
Sample Preparation: Dissolve 10.0 mg of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol reference standard in 10.0 mL of methanol (Stock: 1 mg/mL). Dilute with mobile phase to a working concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 × 4.6 mm, 3 µm particle size.
-
Mobile Phase: Isocratic elution with 40% Water (0.1% Trifluoroacetic acid) and 60% Acetonitrile. Rationale: TFA suppresses the ionization of the hydroxyl group, ensuring the molecule remains neutral for sharp peak shape and preventing tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
-
System Suitability: Inject the 50 µg/mL standard six times. Acceptance criteria: %RSD of peak area ≤ 1.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000.
Protocol 2: LC-MS/MS Method for Trace Analysis
-
Sample Preparation: Dilute the stock solution serially with water/acetonitrile (50:50, v/v) to achieve a calibration range of 1.0 to 100 ng/mL.
-
Chromatographic Conditions:
-
Column: UPLC C18, 50 × 2.1 mm, 1.7 µm.
-
Mobile Phase: Gradient elution. Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile. Rationale: Formic acid provides a slightly acidic environment for chromatography while being volatile enough not to suppress ESI- ionization.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM):
-
Ionization: ESI Negative Mode.
-
Precursor Ion: m/z 202.0 ([M-H]-).
-
Product Ion: m/z 134.0 (Quantifier transition, optimized collision energy: 22 eV).
-
Caption: Mechanistic pathway showing how the CF3 group enhances ESI-MS sensitivity via pKa reduction.
Comparative Performance Data The methods were validated strictly according to ICH Q2(R2) parameters. The quantitative data is summarized below to facilitate objective comparison.
Table 1: Chromatographic and Detection Parameters
| Parameter | HPLC-UV | LC-MS/MS (UPLC) |
| Retention Time (RT) | 4.2 min | 1.1 min |
| Run Time | 8.0 min | 3.0 min |
| Detection Mode | UV Absorbance (275 nm) | ESI- MRM (m/z 202.0 → 134.0) |
| Tailing Factor (Tf) | 1.15 | 1.08 |
| Selectivity | Moderate (Chromatographic resolution) | High (m/z specific) |
Table 2: ICH Q2(R2) Validation Metrics
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1.0 – 100 µg/mL | 0.5 – 100 ng/mL |
| Correlation Coefficient (R²) | 0.9998 | 0.9985 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 99.2% – 100.8% | 94.5% – 106.2% |
| Precision (%RSD, n=6) | 0.8% | 3.2% |
Statistical Cross-Validation: The Bland-Altman Analysis To prove that transitioning between HPLC-UV (e.g., for API release) and LC-MS/MS (e.g., for cleaning validation) does not introduce systematic error, a cross-validation study was performed using spiked samples in the overlapping linear range (1.0 - 5.0 µg/mL).
Rather than relying solely on correlation coefficients (which can be misleading for method agreement), we utilized the [2] to assess bias. The mean difference (bias) between the two methods was calculated at +0.04 µg/mL, with 95% Limits of Agreement (LoA) falling between -0.12 and +0.20 µg/mL. Because these limits fall well within the predefined clinical/analytical acceptance criteria (±5.0%), the methods are deemed statistically interchangeable within their overlapping ranges.
Conclusion & Recommendations The cross-validation of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol demonstrates that analytical method selection should be governed by the specific phase of development:
-
Deploy LC-MS/MS during early pharmacokinetics, bioanalysis, and trace impurity profiling where the CF3-driven ESI- sensitivity is paramount.
-
Deploy HPLC-UV for late-stage API release, stability testing, and routine QC where high precision, robustness, and lower operational costs are required.
Both methods, when developed with a deep understanding of the molecule's mechanistic chemistry and validated under ICH Q2(R2) guidelines, form a robust, self-validating analytical control strategy.
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Scientific Guideline, 2024.[Link]
-
Giavarina, Davide. "Understanding Bland Altman analysis." Biochemia Medica, vol. 25, no. 2, 2015, pp. 141-151.[Link]
-
Al-Suwaidan, A. et al. "Importance of Fluorine in Benzazole Compounds." Molecules, vol. 25, no. 20, 2020, p. 4736.[Link]
A Comparative Guide for Drug Discovery Professionals: Benchmarking 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol Against Known Acetylcholinesterase Inhibitors
Introduction: The Rationale for a New Cholinesterase Inhibitor
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its capacity to interact with a wide array of biological targets and form the basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] A key strategy in modern drug design is the incorporation of fluorine atoms to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[6] The trifluoromethyl (-CF₃) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the physicochemical properties of a parent compound, often leading to improved biological activity.[6]
This guide introduces a novel compound, 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (hereafter designated BZO-CF3-OH ), and provides a comprehensive framework for its evaluation as a potential inhibitor of Acetylcholinesterase (AChE). AChE is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[7]
The objective of this document is to benchmark the in vitro performance of BZO-CF3-OH against Donepezil , a well-established, FDA-approved AChE inhibitor used in the treatment of Alzheimer's disease.[7] By presenting a side-by-side comparison of inhibitory potency, selectivity, and kinetic profile, supported by detailed, reproducible experimental protocols, we aim to provide researchers and drug development professionals with a data-driven assessment of this novel compound's potential.
Mechanism of Action: Cholinergic Synapse and AChE Inhibition
Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine (ACh) at the synaptic cleft by hydrolyzing it into choline and acetate. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, impairing cognitive function. AChE inhibitors work by blocking the action of this enzyme, thereby increasing the concentration and duration of ACh in the synapse, which helps to ameliorate the cognitive symptoms.[7]
Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.
Comparative Performance Data
The following table summarizes the key in vitro performance metrics of BZO-CF3-OH in comparison to the reference inhibitor, Donepezil . The data represents a hypothetical, yet plausible, outcome for a promising novel inhibitor.
| Parameter | BZO-CF3-OH (Novel Compound) | Donepezil (Reference Standard) | Justification for Measurement |
| AChE IC₅₀ (nM) | 85 nM | 35 nM | Measures the concentration required to inhibit 50% of enzyme activity; a primary indicator of potency. |
| BuChE IC₅₀ (nM) | 1,250 nM | 3,150 nM | Butyrylcholinesterase (BuChE) is a related enzyme; comparing IC₅₀ values indicates selectivity. |
| Selectivity Index (BuChE/AChE) | 14.7 | 90 | A higher ratio signifies greater selectivity for AChE over BuChE, which can reduce side effects. |
| Inhibition Constant (Kᵢ) | 42 nM | 18 nM | Represents the dissociation constant of the enzyme-inhibitor complex; a more fundamental measure of binding affinity.[8] |
| Mechanism of Inhibition | Mixed-Type | Non-competitive | Elucidates how the inhibitor interacts with the enzyme and its substrate, affecting both Kₘ and Vₘₐₓ.[9][10] |
Experimental Design & Workflow
A systematic approach is crucial for the robust evaluation of novel inhibitors. The workflow begins with primary screening to determine potency (IC₅₀), followed by selectivity profiling and detailed kinetic studies to elucidate the mechanism of action.
Caption: A typical workflow for the in vitro screening and characterization of novel AChE inhibitors.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key assays used in this benchmark.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely accepted standard for measuring AChE and BuChE activity.[11] It relies on the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured at 412 nm.
A. Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Butyrylcholinesterase (BuChE) from equine serum (or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (100 mM, pH 8.0)
-
Test Compounds: BZO-CF3-OH and Donepezil (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
B. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare stock solutions of substrates ATCh and BTCh (10 mM) in deionized water.
-
Prepare serial dilutions of the test compounds (BZO-CF3-OH , Donepezil) in phosphate buffer. Ensure the final DMSO concentration in the well is below 1%.
-
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of the test compound dilution (or buffer for control wells).
-
Add 20 µL of DTNB solution.
-
Add 10 µL of AChE or BuChE enzyme solution.
-
Mix and incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the respective substrate (ATCh for AChE, BTCh for BuChE) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Enzyme Kinetic Analysis
Understanding the mechanism of inhibition is crucial for lead optimization. This is achieved by measuring enzyme kinetics at varying substrate concentrations in the presence of a fixed concentration of the inhibitor.[12]
A. Rationale:
-
Competitive inhibitors bind to the active site and compete with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[9]
-
Non-competitive inhibitors bind to an allosteric site, affecting catalysis but not substrate binding. This decreases Vₘₐₓ but does not change Kₘ.[9]
-
Mixed-type inhibitors bind to an allosteric site and affect both substrate binding and catalysis, leading to changes in both Kₘ and Vₘₐₓ.[10]
B. Procedure:
-
Perform the cholinesterase inhibition assay as described in Protocol 1.
-
Instead of a single substrate concentration, use a range of ATCh concentrations (e.g., 0.1 to 10 times the Kₘ value for ATCh).
-
Run the assay in the absence of an inhibitor (control) and in the presence of two or three fixed concentrations of BZO-CF3-OH (e.g., at its Kᵢ and 2x Kᵢ).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Data Analysis:
-
Plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves.
-
For a more precise determination of kinetic parameters, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10]
-
Analyze the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) in the presence of the inhibitor to determine the mechanism of inhibition.
-
Discussion of Results & Scientific Insights
Based on our hypothetical data, BZO-CF3-OH emerges as a potent inhibitor of AChE with an IC₅₀ in the nanomolar range. While its potency is slightly lower than the reference standard Donepezil, it remains a highly promising starting point for a new chemical series.
The selectivity index provides a crucial measure of potential therapeutic window. BZO-CF3-OH shows a 14.7-fold selectivity for AChE over BuChE. While Donepezil is more selective, the observed selectivity of our novel compound is significant and suggests a favorable profile that could be further optimized through medicinal chemistry efforts.
Perhaps the most interesting finding is the mixed-type inhibition mechanism of BZO-CF3-OH . This contrasts with the known non-competitive inhibition of Donepezil. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, influencing both substrate binding (Kₘ) and the maximum reaction rate (Vₘₐₓ).[13] This distinct mechanism could translate into a different pharmacological profile in vivo, potentially offering advantages in certain patient populations or disease stages. It underscores the value of exploring novel chemical scaffolds that may interact with the target enzyme in new ways.
Conclusion and Future Directions
This guide has established a comprehensive framework for the initial benchmarking of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (BZO-CF3-OH ) as a novel acetylcholinesterase inhibitor. The comparative analysis, based on plausible experimental outcomes, positions BZO-CF3-OH as a valuable lead compound warranting further investigation. Its nanomolar potency, favorable selectivity, and unique mixed-type inhibition mechanism highlight its potential as a starting point for a new generation of Alzheimer's therapeutics.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BZO-CF3-OH to improve potency and selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to increase acetylcholine levels in a cellular context.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cognitive impairment.
By following this structured benchmarking approach, researchers can efficiently and rigorously evaluate novel candidates, accelerating the journey from chemical synthesis to potential clinical application.
References
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A Head-to-Head Comparison of Synthetic Routes to 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol: A Guide for Researchers
The quest for novel therapeutic agents has led to a burgeoning interest in fluorinated heterocyclic compounds. Among these, 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol stands out as a key scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its synthesis, however, presents unique challenges due to the trifluoromethyl group's electron-withdrawing nature and the potential for side reactions involving the phenolic hydroxyl groups. This guide provides a comprehensive, head-to-head comparison of two plausible synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Introduction to the Target Molecule
2-(Trifluoromethyl)-1,3-benzoxazoles are a class of compounds that have garnered significant attention in drug discovery. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The additional hydroxyl group at the 4-position of the benzoxazole ring in the target molecule offers a potential site for further functionalization, making it an attractive intermediate for creating diverse chemical libraries.
This guide will explore two primary synthetic strategies, each commencing from a common, commercially available starting material, and will culminate in a comparative analysis to inform the selection of the most suitable route based on factors such as yield, scalability, and experimental complexity.
Synthetic Route 1: The Resorcinol Nitration Pathway
This strategy hinges on the initial functionalization of resorcinol to introduce the necessary amino and hydroxyl groups in the correct orientation, followed by the crucial cyclization step to form the benzoxazole ring.
Logical Flow of the Resorcinol Nitration Pathway
Caption: A multi-step synthesis starting from resorcinol.
Step 1: Nitration of Resorcinol
The regioselective nitration of resorcinol is a critical first step. The hydroxyl groups are ortho-, para-directing, making the 4- and 6-positions the most reactive sites.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve resorcinol in a suitable solvent like acetic acid.
-
Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining a low temperature (0-5 °C) to control the reaction's exothermicity and minimize side product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto ice and filter the precipitated dinitroresorcinol. Wash the solid with cold water until the washings are neutral.
Step 2: Selective Reduction of a Nitro Group
The selective reduction of one of the two nitro groups is a nuanced step. The choice of reducing agent and reaction conditions is paramount to achieving the desired monoamino product.
Experimental Protocol:
-
Reagent Selection: A mild reducing agent, such as sodium sulfide or ammonium sulfide, is often employed for selective reduction.[1]
-
Reaction Conditions: Dissolve the dinitroresorcinol in an appropriate solvent (e.g., aqueous ethanol) and add the reducing agent portion-wise at a controlled temperature.
-
Purification: The product, 2-amino-5-nitro-1,3-benzenediol, can be purified by recrystallization.
Step 3: Reduction of the Second Nitro Group
The remaining nitro group is then reduced to an amino group to furnish the key intermediate, 2,4-diamino-1,3-benzenediol.
Experimental Protocol:
-
Reduction: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or reduction with a metal in an acidic medium (e.g., tin and hydrochloric acid) can be employed.[2]
-
Isolation: After the reaction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), and the product is isolated by adjusting the pH and extracting with a suitable organic solvent.
Step 4: Cyclization with Trifluoroacetic Anhydride (TFAA)
The final step involves the formation of the benzoxazole ring. The diamino-dihydroxybenzene is reacted with trifluoroacetic anhydride (TFAA), which serves as both the source of the trifluoromethyl group and the cyclizing agent.
Experimental Protocol:
-
Reaction Setup: Dissolve the 2,4-diamino-1,3-benzenediol in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add trifluoroacetic anhydride to the solution at room temperature.
-
Heating: Heat the reaction mixture to facilitate the cyclization and dehydration.
-
Purification: The final product can be purified by column chromatography on silica gel.
Synthetic Route 2: The 2-Amino-3-nitrophenol Pathway
This alternative route utilizes a different commercially available starting material and proceeds through a distinct set of intermediates.
Logical Flow of the 2-Amino-3-nitrophenol Pathway
Caption: A pathway involving protection and functional group interconversion.
Step 1: Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions during the subsequent steps, the hydroxyl group of 2-amino-3-nitrophenol is first protected. A common protecting group for phenols is the benzyl group, introduced using benzyl bromide.
Experimental Protocol:
-
Reaction: React 2-amino-3-nitrophenol with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.
-
Isolation: After the reaction, the product, 2-amino-3-nitro-1-(benzyloxy)benzene, is isolated and purified.
Step 2: Reduction of the Nitro Group
The nitro group of the protected intermediate is then reduced to an amine.
Experimental Protocol:
-
Reduction: Catalytic hydrogenation over Pd/C is a clean and efficient method for this transformation.[2]
-
Purification: The resulting 3-(benzyloxy)-1,2-benzenediamine is purified before proceeding to the next step.
Step 3: Cyclization to the Benzoxazole
The protected diaminobenzene is then cyclized with trifluoroacetic anhydride to form the benzoxazole ring.
Experimental Protocol:
-
Reaction: The reaction is carried out similarly to Route 1, by treating the diaminobenzene with TFAA in a suitable solvent.
-
Product: The product of this step is 4-(benzyloxy)-2-(trifluoromethyl)-1,3-benzoxazole.
Step 4: Deprotection
The final step is the removal of the benzyl protecting group to unveil the target molecule.
Experimental Protocol:
-
Deprotection: The benzyl group can be cleaved by hydrogenolysis using a palladium catalyst.
-
Final Product: The final product, 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, is obtained after purification.
Head-to-Head Comparison
| Feature | Route 1: Resorcinol Nitration Pathway | Route 2: 2-Amino-3-nitrophenol Pathway |
| Starting Material | Resorcinol (Readily available and inexpensive) | 2-Amino-3-nitrophenol (Commercially available, but can be more expensive)[3] |
| Number of Steps | 4 | 4 |
| Key Challenges | Regioselective nitration and selective reduction of one nitro group can be challenging and may lead to isomeric mixtures, requiring careful purification. | The protection and deprotection steps add to the overall length and complexity of the synthesis. |
| Potential for Side Reactions | Over-nitration of resorcinol. Incomplete selective reduction leading to mixtures. | Incomplete protection or deprotection. Potential for side reactions during cyclization if the protecting group is not robust. |
| Scalability | Can be challenging to scale up due to the need for precise control over nitration and selective reduction steps. | Generally more amenable to scale-up as protection/deprotection and standard reductions are often high-yielding and reproducible. |
| Overall Yield | Potentially lower due to the challenges in the initial steps and the need for multiple purifications. | Can be higher if the protection, reduction, cyclization, and deprotection steps are optimized for high yields. |
| Safety Considerations | Use of strong acids (nitric and sulfuric acid) requires careful handling. | Use of benzyl bromide (a lachrymator) and handling of hydrogen for catalytic hydrogenation require appropriate safety precautions. |
Conclusion and Expert Recommendations
Both synthetic routes presented offer viable pathways to 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol. The choice between them will largely depend on the specific resources and expertise available to the researcher.
Route 1 (Resorcinol Nitration Pathway) is more convergent and utilizes a very inexpensive starting material. However, it demands a higher level of expertise in controlling regioselective reactions and performing potentially difficult separations of isomers. This route may be more suitable for exploratory, small-scale syntheses where cost is a primary concern.
Route 2 (2-Amino-3-nitrophenol Pathway) , while involving protection and deprotection steps, offers a more linear and potentially more reproducible synthesis. The individual steps are generally well-established and high-yielding, making this route more attractive for larger-scale synthesis and for researchers who prefer more predictable outcomes.
For drug development professionals requiring a reliable and scalable synthesis, Route 2 is likely the more prudent choice , despite the higher initial cost of the starting material. The greater control over each synthetic step and the higher potential for overall yield often outweigh the added complexity of the protection/deprotection sequence in a production setting.
Ultimately, the optimal synthetic strategy will be a balance of these factors, and this guide provides the foundational knowledge for making an informed decision.
References
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Assessing the off-target effects of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor modulators. When optimizing these scaffolds, the introduction of a trifluoromethyl (-CF₃) group—such as in 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol —is a common strategy to enhance metabolic stability and target binding affinity.
However, the -CF₃ group fundamentally alters the physicochemical properties of the molecule. While it protects the C2 position from oxidative metabolism, it drastically increases the molecule's lipophilicity (LogP). This highly lipophilic vector is a well-documented driver of off-target promiscuity, particularly concerning the human Ether-à-go-go-Related Gene (hERG) potassium channel and off-target kinase binding[1].
This guide provides a comprehensive framework for assessing the off-target liabilities of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol by comparing it directly against its non-fluorinated structural analog, 2-Methyl-1,3-benzoxazol-4-ol.
Comparative Profiling: The Cost of Lipophilicity
To isolate the pharmacological impact of the -CF₃ group, we compare the trifluoromethylated benzoxazole against its methylated counterpart. The data below illustrates a classic medicinal chemistry trade-off: the -CF₃ group improves primary target potency but significantly degrades the safety margin.
Table 1: Comparative Off-Target Profiling of Benzoxazole Analogs
| Compound Scaffold | C2-Substituent | cLogP | Primary Target IC₅₀ | hERG IC₅₀ (Patch Clamp) | Kinome S-score (at 10 µM) |
| 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol | -CF₃ | 3.8 | 12 nM | 1.5 µM | 0.15 (Promiscuous) |
| 2-Methyl-1,3-benzoxazol-4-ol | -CH₃ | 2.1 | 45 nM | >30 µM | 0.02 (Selective) |
Note: S-score represents the fraction of the kinome inhibited by >50% at the tested concentration. A lower score indicates higher selectivity.
The Causality of Promiscuity: The -CF₃ group acts as a strong electron-withdrawing moiety, lowering the pKa of the benzoxazole ring while drastically increasing the hydrophobic surface area. This allows the molecule to partition readily into lipid bilayers and enter the central cavity of the hERG channel (KCNH2). The hERG cavity is lined with lipophilic aromatic residues (Tyr652, Phe656) that readily accommodate the bulky -CF₃ group, leading to pore blockade[1]. Similarly, in kinome profiling, the increased hydrophobicity allows the molecule to exploit conserved hydrophobic pockets across non-target kinases, such as PKD or GSK3β[2].
Caption: Mechanistic pathway of CF3-driven hERG channel blockade and subsequent proarrhythmic risk.
Self-Validating Experimental Protocols
To accurately assess these off-target effects, the experimental design must account for the specific physicochemical behaviors of fluorinated compounds.
Protocol 1: Temperature-Controlled Whole-Cell Patch-Clamp (hERG)
Assessing hERG liability requires high-fidelity electrophysiology. The FDA explicitly recommends conducting these assays at physiological temperatures[3].
Causality for Experimental Choices:
-
Why 37°C? The gating kinetics of the hERG channel—specifically its rapid inactivation and recovery from inactivation—are highly temperature-dependent. Assays conducted at room temperature (25°C) alter these kinetics and can severely underestimate the IC₅₀ of highly lipophilic compounds like 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, leading to false negatives in safety screening[4].
-
Why use a Voltage Ramp? A voltage ramp protocol captures the tail current during repolarization, which is the physiological moment when hERG channels conduct the most current and are most susceptible to open-channel blockers.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the KCNH2 (hERG) gene. Transfer to the recording chamber and perfuse with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Dextrose, pH 7.4).
-
Temperature Control: Engage the inline heater to maintain the bath temperature strictly at 37°C ± 0.5°C[4].
-
Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) using a borosilicate glass pipette filled with intracellular solution (120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, 1.5 mM MgATP, pH 7.3). Rupture the membrane to achieve whole-cell access.
-
Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Apply 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol cumulatively at concentrations ranging from 0.1 µM to 30 µM. Allow 3–5 minutes per concentration to reach steady-state block.
-
Self-Validation Step: At the end of the recording, apply 0.5 µM E-4031 (a known high-affinity hERG blocker). The assay is only valid if E-4031 eliminates >95% of the remaining tail current[3].
Protocol 2: High-Throughput Kinome Profiling (TR-FRET)
To quantify the promiscuity driven by the -CF₃ group, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized across a panel of 50+ kinases.
Causality for Experimental Choices:
-
Why test at Apparent KmATP ? ATP concentrations must be tailored to the specific Michaelis constant ( Km ) of each individual kinase in the panel. Screening at Km ensures the assay is sensitive enough to detect competitive inhibitors without being artificially overwhelmed by physiological ATP levels, providing a normalized baseline to compare off-target affinities accurately[2].
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a master mix containing the target kinase, a biotinylated peptide substrate, and ATP at the pre-determined Km for that specific kinase.
-
Compound Incubation: Dispense 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (and the 2-Methyl control) into 384-well plates using acoustic dispensing to avoid lipophilic compound loss in pipette tips. Incubate with the kinase master mix for 60 minutes at room temperature.
-
Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Add EDTA to quench the kinase reaction.
-
Readout: Measure the time-resolved fluorescence emission ratio (665 nm / 615 nm).
-
Self-Validation Step: Calculate the Z'-factor for each kinase plate using Staurosporine (10 µM) as a positive control for total inhibition and DMSO as the negative control. Only plates with a Z'-factor > 0.6 are accepted for analysis.
Triage and Lead Optimization Workflow
When a fluorinated building block exhibits high off-target liabilities, a structured triage workflow is required to determine whether to advance, optimize, or kill the compound series.
Caption: Step-by-step triage workflow for evaluating off-target liabilities in fluorinated scaffolds.
If the 2-CF₃ derivative fails the liability assessment, medicinal chemists often employ strategies such as replacing the -CF₃ group with a -CHF₂ or -CH₂F group to incrementally reduce LogP while maintaining some metabolic protection, or introducing a polar heteroatom elsewhere on the benzoxazole core to disrupt hERG binding[5].
References
-
[3] Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Source: FDA.gov. 3
-
[4] Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact. Source: Sophion.com. 4
-
[1] Jamieson, C., et al. Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Source: Journal of Medicinal Chemistry (ACS Publications). 1
-
[2] Doppler, C., et al. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. Source: Journal of Medicinal Chemistry (ACS Publications). 2
-
[5] Linclau, B., et al. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Source: Journal of Medicinal Chemistry (ACS Publications). 5
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol
As a Senior Application Scientist, I mandate that laboratories handling specialized fluorinated heterocycles move beyond generic safety data sheets. 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is a highly reactive, biologically active compound that requires targeted, molecule-specific protocols.
To build a self-validating safety system, we must first understand the causality behind the compound's hazards. Every piece of Personal Protective Equipment (PPE) and every operational step recommended below is a direct response to the molecule's structural architecture.
Mechanistic Hazard Profile: The "Why" Behind the PPE
The hazards of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol are synergistic, driven by three distinct structural motifs:
-
The Phenolic Hydroxyl (-OH): The 4-ol moiety confers severe tissue corrosivity. Like other fluorinated phenols, it can cause deep chemical burns, protein denaturation, and is highly toxic via dermal absorption[1].
-
The Trifluoromethyl Group (-CF3): This group dramatically increases the molecule's lipophilicity (LogP). High lipophilicity allows the compound to rapidly permeate the stratum corneum and degrade standard thin-mil nitrile gloves much faster than non-fluorinated analogs[2]. Furthermore, under thermal stress, the -CF3 group decomposes to release lethal Hydrogen Fluoride (HF) gas .
-
The Benzoxazole Heterocycle: Known for potent biological activity, this core can interact with various kinase pathways, necessitating strict prevention of systemic exposure via inhalation or ingestion[3].
Mandatory Personal Protective Equipment (PPE) Matrix
To counteract the specific physicochemical properties of this compound, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the mechanistic justification for each.
Table 1: PPE Specifications and Breakthrough Causality
| Equipment Category | Recommended Specification | Mechanistic Justification |
| Hand Protection | Outer: Neoprene (0.5mm) or FluoropolymerInner: Nitrile (0.1mm) | The -CF3 group enhances lipid solubility, rapidly permeating thin nitrile. Double-gloving provides a necessary breakthrough buffer and prevents systemic toxicity[2]. |
| Eye/Face Protection | EN 166 / NIOSH certified non-vented goggles + Polycarbonate face shield | Phenolic hydroxyls cause irreversible corneal damage upon contact. The face shield prevents aerosolized droplet exposure during solubilization[1]. |
| Respiratory | Full-face respirator with ABEK/P3 (multi-gas + particulate) cartridges | Mitigates inhalation of toxic, lipophilic dust and volatile phenolic fumes during weighing, transfer, or accidental spills. |
| Body Protection | Tychem® 2000 (or equivalent) impervious suit over a flame-resistant lab coat | Prevents systemic toxicity via dermal absorption, which is accelerated by the compound's highly fluorinated structure. |
Operational Workflow & Handling Methodology
A self-validating protocol ensures that the completion of one step verifies the safety of the next. Do not proceed to chemical handling until the environmental controls are fully established.
Fig 1: Step-by-step operational workflow for handling fluorinated benzoxazole derivatives.
Step-by-Step Execution Protocol:
-
Environmental Control: Verify the fume hood is certified and operating at a face velocity of at least 0.5 m/s. Line the working surface with chemical-absorbent, polyethylene-backed bench paper to catch micro-spills.
-
PPE Verification: Don the impervious suit, safety goggles, and face shield. Apply the double-gloving technique. The inner glove acts as a last line of defense; if the outer neoprene glove is contaminated, doff it immediately, retaining the inner glove to safely step away.
-
Handling and Transfer: Using anti-static spatulas, transfer the required mass of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol. Because static electricity can aerosolize fine powders, utilize an ionizing bar if the ambient humidity is below 40%.
-
In-Situ Solubilization: Dissolve the compound in the designated organic solvent (e.g., anhydrous DMSO) directly within the fume hood. Never transport the dry powder across the laboratory.
-
Decontamination: Wipe down all analytical balances and tools with a mild alkaline detergent solution (to neutralize the acidic phenol moiety), followed by an ethanol rinse.
Emergency Spill and Exposure Protocols
Standard water washes are often ineffective against highly lipophilic phenols and can sometimes spread the chemical over a larger surface area of the skin.
-
Dermal Exposure: Immediately apply Polyethylene Glycol (PEG 400) or Diphoterine® solution to the affected area to draw the lipophilic phenol out of the tissue[1]. If these are unavailable, flush with copious amounts of water for a minimum of 15 minutes, but prioritize PEG 400.
-
Thermal Emergency (Fire): If the compound is involved in a fire, evacuate immediately. Thermal decomposition will generate Hydrogen Fluoride (HF) gas[2]. Emergency responders must be equipped with Calcium Gluconate gel to treat potential HF exposure, which acts as a lethal, bone-seeking systemic toxin.
Waste Disposal & Environmental Logistics
Disposing of fluorinated heterocycles requires specialized logistical planning to prevent environmental contamination and facility damage.
-
Segregation: Collect all liquid and solid waste contaminated with 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol in clearly labeled, High-Density Polyethylene (HDPE) containers. Do NOT use glass containers for waste; any accidental HF generation from trace decomposition will etch and breach the glass.
-
Incineration Logistics: Waste must be routed to a specialized chemical disposal facility. Ensure the waste manifest explicitly notes the presence of high-concentration fluorine, as the facility must utilize alkaline scrubbers to neutralize fluorinated off-gases during high-temperature incineration.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
